molecular formula C12H16O3 B3051903 3-(Benzyloxy)-2,2-dimethylpropanoic acid CAS No. 36881-14-8

3-(Benzyloxy)-2,2-dimethylpropanoic acid

Cat. No.: B3051903
CAS No.: 36881-14-8
M. Wt: 208.25 g/mol
InChI Key: LGPTVHABQNQBSK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylpropanoic acid ( 36881-14-8) is a valuable chemical building block in organic synthesis and medicinal chemistry research. With a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, this compound features a carboxylic acid group protected by adjacent gem-dimethyl groups and a benzyloxy ether side chain . This structure makes it a versatile precursor, particularly useful in multi-step synthetic routes where its acid moiety can be further functionalized while the benzyl group serves as a common protecting group for alcohols . The primary research value of this compound lies in its role as a synthetic intermediate. It is commonly used in the synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals . Laboratory-scale synthesis often involves the benzylation of a hydroxy precursor, such as 3-hydroxy-2,2-dimethylpropanoic acid or its esters, followed by oxidation or hydrolysis steps to achieve the final carboxylic acid product . Handling this material requires standard laboratory safety precautions. It is associated with the GHS signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers are advised to use personal protective equipment and handle the compound in a well-ventilated area. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use . Available from multiple chemical suppliers with a typical purity of 95% or higher, it is supplied as a solid that should be stored sealed in a dry, cool environment according to label instructions upon receipt .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPTVHABQNQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541798
Record name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36881-14-8
Record name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)-2,2-dimethylpropanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2,2-Dimethyl-3-(phenylmethoxy)propanoic Acid as a Strategic Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethyl-3-(phenylmethoxy)propanoic acid (CAS: 36881-14-8), often referred to as 3-(benzyloxy)-2,2-dimethylpropionic acid , represents a critical structural motif in modern medicinal chemistry. It serves as a robust, lipophilic linker and a protected form of hydroxypivalic acid. Its gem-dimethyl substitution pattern exploits the Thorpe-Ingold effect to restrict conformational freedom, thereby enhancing the binding affinity of peptidomimetics and increasing metabolic stability against proteolytic cleavage. This guide details its synthesis, physicochemical properties, and application in drug development.[1]

Part 1: Chemical Identity & Physicochemical Properties[2]

The compound features a propanoic acid backbone sterically hindered by two methyl groups at the


-position and an ether-linked benzyl group at the 

-position.
PropertyData
IUPAC Name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
Common Synonyms 2,2-Dimethyl-3-(phenylmethoxy)propanoic acid; O-Benzylhydroxypivalic acid
CAS Registry Number 36881-14-8
Molecular Formula

Molecular Weight 208.25 g/mol
Physical State White to off-white solid
Melting Point 79–88 °C (Typical range for pure solid)
pKa (Predicted) ~4.8 (Carboxylic acid)
LogP (Predicted) 2.66
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water

Part 2: Synthetic Pathways & Methodologies[4][5][6]

The synthesis of 2,2-dimethyl-3-(phenylmethoxy)propanoic acid typically follows two primary strategies. Method A is preferred for high-purity laboratory scale synthesis as it avoids over-oxidation side products.

Method A: The "Protection-First" Route (Recommended)

This pathway utilizes 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) as the starting material.

Step 1: Methyl Ester Formation (Fischer Esterification) [2]

  • Reagents: Hydroxypivalic acid, MeOH,

    
     (cat).[2]
    
  • Conditions: Reflux, 4–6 h.

  • Purpose: Protects the carboxylic acid to prevent interference during the alkylation step.

Step 2: Williamson Ether Synthesis (Benzylation)

  • Reagents: Methyl 3-hydroxy-2,2-dimethylpropanoate, Benzyl bromide (BnBr), Sodium Hydride (NaH).

  • Solvent: DMF or THF (anhydrous).

  • Protocol:

    • Suspend NaH (1.2 eq) in dry DMF at 0°C under

      
      .
      
    • Add the methyl ester (1.0 eq) dropwise; stir for 30 min to form the alkoxide.

    • Add Benzyl bromide (1.1 eq) dropwise.

    • Warm to RT and stir for 12 h.

    • Quench with

      
      , extract with EtOAc.
      

Step 3: Saponification (Hydrolysis)

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (3:1).

  • Conditions: RT, 12 h.

  • Workup: Acidify with HCl to pH 2, extract with DCM.

  • Yield: Typically 75–85% overall.

Method B: The "Oxidation" Route

Starts from cheap neopentyl glycol (2,2-dimethyl-1,3-propanediol).

  • Monobenzylation: Reaction of neopentyl glycol with 1.0 eq NaH and 1.0 eq BnBr. Statistical mixture requires chromatographic separation of mono- vs. di-benzylated products.

  • Oxidation: Jones Oxidation (

    
    ) or TEMPO/BAIB oxidation of the remaining primary alcohol to the carboxylic acid.
    
Mechanistic Visualization (Method A)

Synthesis cluster_mech Key Mechanism: SN2 Attack Start Hydroxypivalic Acid (C5H10O3) Inter1 Methyl Ester Intermediate Start->Inter1 MeOH, H2SO4 (Fischer Esterification) Inter2 Benzyl Ether Ester Inter1->Inter2 BnBr, NaH, DMF (Williamson Ether Synthesis) Product 2,2-Dimethyl-3-(phenylmethoxy) propanoic acid Inter2->Product LiOH, THF/H2O (Saponification)

Caption: Step-wise synthesis via ester protection, preventing self-alkylation and ensuring high yield.

Part 3: Mechanistic Insights & Drug Discovery Applications

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The inclusion of the gem-dimethyl group at the


-carbon is not merely structural; it is functional.
  • Conformational Restriction: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a conformation closer to the bound state required by enzymes or receptors. This reduces the entropic penalty of binding ($ \Delta S_{binding} $).

  • Metabolic Stability: The steric bulk hinders the approach of hydrolytic enzymes (esterases/amidases) to the carbonyl center, significantly extending the half-life (

    
    ) of drugs containing this motif.
    
Strategic Synthon in Linker Design

In PROTACs (Proteolysis Targeting Chimeras) and bifunctional degraders, this molecule serves as a "stiff" linker. The benzyl group acts as a lipophilic anchor or can be removed (via hydrogenolysis,


) to reveal a hydroxyl group for further conjugation.
Analytical Characterization (NMR)

Researchers should validate the structure using the following diagnostic signals.

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 10.5–11.0Broad Singlet-COOH (Carboxylic Acid)
7.25–7.35MultipletAr-H (Phenyl group)
4.55Singlet

(Benzylic)
3.45Singlet

(

-protons)
1.22Singlet

(Gem-dimethyl)
13C NMR 182.5-C=O (Carbonyl)
138.0-Ar-C (Ipso)
128.4, 127.8, 127.6-Ar-C (Ortho, Meta, Para)
77.5-

-Carbon (

)
73.4-Benzylic Carbon
43.8-

-Carbon (Quaternary)
22.1-Methyl Carbons

Part 4: Safety & Handling

  • Hazards: Classified as Irritant (Xi).[3] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis (especially the NaH step) in a fume hood to manage hydrogen gas evolution.

References

  • BenchChem. Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. (Analogous synthetic route validation). Link

  • Sigma-Aldrich. Product Specification: 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 36881-14-8).Link

  • PubChem. Compound Summary: 2,2-dimethyl-3-phenylmethoxypropanoic acid. National Library of Medicine. Link

  • Fluorochem. Safety Data Sheet & Properties: 3-(Benzyloxy)-2,2-dimethylpropanoic acid.Link

  • Jung, M. E., et al.Thorpe-Ingold Effects in Cyclization Reactions. Chemical Reviews.

Sources

Whitepaper: Chemical Profiling and Synthetic Utility of 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, the architectural pre-organization of molecular building blocks is paramount. 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS: 36881-14-8) is a highly specialized, tri-functional aliphatic building block designed to address complex synthetic bottlenecks. Featuring a reactive carboxylic acid, a robustly protected primary hydroxyl group (benzyl ether), and a sterically demanding gem-dimethyl motif at the alpha-carbon, this compound is engineered for the synthesis of conformationally constrained macrocycles, cyclic depsipeptides, and metabolically stable active pharmaceutical ingredients (APIs).

This technical guide dissects the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this molecule, providing researchers with a comprehensive framework for its application in advanced drug development.

Physicochemical & Structural Profiling

Understanding the baseline physical parameters of 3-(Benzyloxy)-2,2-dimethylpropanoic acid is critical for solvent selection, purification, and reaction optimization[1][2].

PropertyValueStructural Significance
Chemical Name 3-(Benzyloxy)-2,2-dimethylpropanoic acidStandard IUPAC nomenclature.
CAS Registry Number 36881-14-8Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₁₆O₃Indicates a high degree of hydrocarbon saturation.
Molecular Weight 208.26 g/mol Optimal low-molecular-weight building block for modular synthesis.
Functional Groups Carboxylic acid, Benzyl ether, gem-dimethylEnables orthogonal reactivity and steric pre-organization.
Physical State Colorless to pale yellow liquid/oilRequires handling via volumetric or mass-based liquid transfer.
Solubility Profile Soluble in DCM, MeOH, EtOAc; insoluble in H₂OIdeal for standard organic extraction and liquid-liquid partitioning.

Mechanistic Paradigms: Orthogonal Protection & The Thorpe-Ingold Effect

The synthetic value of 3-(Benzyloxy)-2,2-dimethylpropanoic acid lies in the deliberate causality of its structural features.

Orthogonal Reactivity via the Benzyl Ether

The benzyloxy group at the C3 position serves as a highly reliable protecting group for the primary alcohol. It is completely inert to the basic conditions of amide coupling, the acidic conditions of Boc-deprotection, and the nucleophilic attack of amines. This orthogonality allows chemists to freely manipulate the C1 carboxylic acid (e.g., converting it to an acid chloride or an activated ester) without risking unwanted lactonization or polymerization. Once the desired linear sequence is assembled, the benzyl group can be cleanly and selectively removed via catalytic hydrogenolysis to reveal the reactive hydroxyl group.

The Thorpe-Ingold (gem-Dimethyl) Effect

The most critical mechanistic feature of this molecule is the presence of the two methyl groups at the C2 (alpha) position. According to the Thorpe-Ingold effect (also known as the gem-dialkyl effect or angle compression), replacing the hydrogen atoms on a methylene carbon with bulky alkyl groups induces a severe steric clash[3].

To minimize this steric strain, the internal bond angle between the functionalized termini (C1 and C3) is compressed. This angle compression physically forces the reactive ends of the molecule closer together. When the benzyl group is removed and the molecule is subjected to cyclization conditions, this pre-organization drastically reduces the activation entropy (


) required to reach the transition state. Consequently, intramolecular cyclization (such as macrolactonization to form cyclic depsipeptides) is kinetically accelerated by several orders of magnitude, effectively outcompeting intermolecular oligomerization[4][5].

Furthermore, in the context of medicinal chemistry, the gem-dimethyl group provides immense steric shielding to the alpha-carbon, rendering the resulting drug scaffold highly resistant to enzymatic degradation by cytochrome P450 enzymes[6].

Mechanistic Root Gem-Dimethyl Motif at C2 (Alpha Carbon) Branch1 Angle Compression (Thorpe-Ingold Effect) Root->Branch1 Branch2 Steric Bulk & Shielding Root->Branch2 Leaf1 Reduced Ground-State Rotamers Branch1->Leaf1 Leaf4 Shielding of Alpha-Protons Branch2->Leaf4 Leaf2 Favorable Activation Entropy (ΔS‡) Leaf1->Leaf2 Leaf3 Accelerated Intramolecular Cyclization Leaf2->Leaf3 Leaf5 Resistance to Enzymatic Degradation (CYP450) Leaf4->Leaf5

Mechanistic pathways detailing the kinetic and pharmacological benefits of the gem-dimethyl group.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Workflow A: Hydrogenolytic Cleavage of the Benzyl Ether

To utilize the C3 oxygen for depsipeptide synthesis, the benzyl ether must first be cleaved to yield 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid).

Step-by-Step Protocol:

  • Solubilization: Dissolve 1.0 equivalent of 3-(Benzyloxy)-2,2-dimethylpropanoic acid in anhydrous methanol to achieve a 0.1 M concentration.

    • Rationale: Methanol is highly polar, effectively solubilizing both the lipophilic starting material and the highly polar hydroxy-acid product.

  • Inert Atmosphere: Flush the reaction flask thoroughly with Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).

    • Rationale: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Argon displacement prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature (20-25 °C) for 4 to 6 hours.

    • Rationale: The benzyl ether is highly susceptible to cleavage under these mild conditions, whereas the carboxylic acid and the gem-dimethyl backbone remain completely intact.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The starting material will appear UV-active, whereas the product will only be visible upon staining with KMnO₄ (due to the loss of the aromatic ring).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

    • Rationale: Celite prevents the finely dispersed palladium nanoparticles from passing into the filtrate.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure 3-hydroxy-2,2-dimethylpropanoic acid in near-quantitative yield.

Workflow B: Direct Amide Cyclization (DAC) / Macrolactonization

Once the hydroxy acid is coupled to an amino acid or peptide chain to form a linear precursor, it must be cyclized. The gem-dimethyl group makes this highly efficient[4].

Step-by-Step Protocol:

  • High-Dilution Setup: Dissolve the linear hydroxy-amide precursor in anhydrous dichloromethane (DCM) to a highly dilute concentration of 0.005 M.

    • Rationale: According to the Ziegler-Ruggli dilution principle, extreme dilution heavily favors intramolecular cyclization over intermolecular oligomerization by increasing the spatial distance between different molecules.

  • Activation: Add 1.5 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.2 equivalents of DMAP (4-Dimethylaminopyridine). Stir at room temperature for 12 hours.

    • Rationale: EDC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. The Thorpe-Ingold effect provided by the gem-dimethyl group physically aligns the C3-hydroxyl group with the activated C1-carbonyl, driving the rapid formation of the lactone ring.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Workflow A 3-(Benzyloxy)-2,2- dimethylpropanoic acid B Hydrogenolysis (H2, Pd/C, MeOH) A->B C 3-Hydroxy-2,2- dimethylpropanoic acid B->C D Peptide Coupling (EDC, HOBt, DIPEA) C->D E Linear Depsipeptide Precursor D->E F Macrolactonization (Thorpe-Ingold Accelerated) E->F G Cyclic Depsipeptide (Bioactive Scaffold) F->G

Synthetic workflow from the protected building block to a constrained cyclic depsipeptide.

Applications in Advanced Drug Development

In the realm of drug discovery, the incorporation of the 3-(Benzyloxy)-2,2-dimethylpropanoic acid scaffold is a deliberate strategic choice.

  • Conformational Restriction: Flexible linear peptides often suffer from poor target affinity due to the high entropic cost of binding. By integrating this building block and forcing a cyclization event, the resulting molecule is locked into a bioactive conformation. This pre-organization directly translates to higher binding affinity at the receptor site.

  • Lipophilicity and Membrane Permeability: The addition of the gem-dimethyl group increases the overall lipophilicity (LogP) of the molecule, which frequently enhances passive diffusion across the phospholipid bilayer of cell membranes, improving oral bioavailability.

  • Metabolic Stability: The alpha-carbon of carboxylic acids and amides is a common site for metabolic oxidation and enzymatic cleavage in vivo. The extreme steric bulk of the gem-dimethyl group acts as a physical shield, blocking the active sites of metabolizing enzymes and significantly extending the drug's half-life[6].

References

  • University of Zurich (ZORA). "Synthesis of Cyclic Depsipeptides under Direct Amide Cyclization Conditions".[Link]

  • Wikipedia. "Thorpe–Ingold effect".[Link]

  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry.[Link]

  • National Institutes of Health (PMC). "Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect". [Link]

Sources

Solubility Profiling & Crystallization Strategy: 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Crystallization Strategy for 3-(Benzyloxy)-2,2-dimethylpropanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.[1][2]

Executive Summary

3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS: 36881-14-8) is a critical intermediate in the synthesis of complex pharmaceutical actives, often serving as a protected linker or a chiral building block.[1] While specific thermodynamic solubility tables for this compound are proprietary or absent from open literature, its physicochemical behavior can be rigorously predicted and characterized using standard process chemistry methodologies.[1][2][3]

This guide serves as a strategic framework for researchers to determine the solubility profile of this compound. It synthesizes structural analysis with field-proven experimental protocols to guide solvent selection for reaction, extraction, and recrystallization.[1][2]

Physicochemical Profile & Structural Analysis

To understand the solubility behavior of 3-(Benzyloxy)-2,2-dimethylpropanoic acid, we must first deconstruct its molecular architecture.[1]

PropertyValue (Est./Exp.)Structural Implication
Molecular Weight 208.26 g/mol Small molecule; kinetics will be fast.[2][3]
Physical State Solid (Crystalline)Requires energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) to break lattice for dissolution.[1][3]
LogP (Predicted) ~2.66Moderately lipophilic.[1][2][3] Prefers organic solvents over water.[1][2][3]
pKa (Predicted) ~4.7 – 4.9Weak acid.[1][2][3] Solubility in water is pH-dependent (high at pH > 6).[1][2][3]
Key Moiety 1 Benzyl Ether Lipophilic, planar.[1][2][3] Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1][2][3]
Key Moiety 2 Gem-dimethyl Steric bulk.[1][2][3] Disrupts crystal packing efficiency, likely lowering melting point and increasing solubility compared to linear analogs.[1][2][3]
Key Moiety 3 Carboxylic Acid Hydrophilic, H-bond donor/acceptor.[1][2][3] Drives solubility in alcohols and enables salt formation.[1][2][3]
Solubility Landscape: Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and structural analogs (e.g., Pivalic acid derivatives, Benzoic acid ethers), the following solubility profile is projected.

Category A: High Solubility Solvents (Reaction Media)

These solvents are recommended for synthesis or preparing stock solutions.[1][2][3]

  • Tetrahydrofuran (THF): Excellent solvation of both the ether and acid functionalities.[1][2][3]

  • Dichloromethane (DCM): High solubility due to interaction with the benzyl ring.[1][2][3]

  • Methanol / Ethanol: Good solubility, primarily driven by hydrogen bonding with the carboxyl group.[1][2][3] Note: Potential for esterification side-reactions at high temperatures with acid catalysis.[3]

Category B: Crystallization Systems (Purification)

These systems exhibit strong temperature-dependent solubility (


), ideal for recrystallization.[1][3]
  • Ethyl Acetate / Hexane (Primary Recommendation): The compound is soluble in hot EtOAc but precipitates upon cooling or addition of Hexane.[1][2][3]

  • Toluene: Good for high-temperature dissolution; moderate solubility at ambient temperature.[1][2][3]

  • Isopropyl Alcohol (IPA): Often used for cooling crystallization; solubility drops significantly at 0°C.[1][2][3]

Category C: Antisolvents [1][2][3]
  • Water (at pH < 3): The protonated acid is poorly soluble in water due to the lipophilic benzyl and dimethyl groups.[1][2][3]

  • Hexane / Heptane: Poor solubility at room temperature; used to force precipitation.[1][2][3]

Visualization: Solubility Screening Workflow

The following decision tree outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Crystallization).

Solubility_Screening Start Start: Define Objective Obj_Reaction Objective: Reaction/Synthesis Start->Obj_Reaction Obj_Purify Objective: Purification/Crystallization Start->Obj_Purify Check_Temp High Temp (>60°C)? Obj_Reaction->Check_Temp Screen_EtOAc Test: Ethyl Acetate (Hot vs Cold) Obj_Purify->Screen_EtOAc Solv_Toluene Solvent: Toluene (Stable, High BP) Check_Temp->Solv_Toluene Yes Solv_THF Solvent: THF or DCM (Good Solubility, Low BP) Check_Temp->Solv_THF No Decision_Soluble Soluble at RT? Screen_EtOAc->Decision_Soluble Use_Antisolvent Strategy: Antisolvent (Add Hexane/Heptane) Decision_Soluble->Use_Antisolvent Yes (Too Soluble) Use_Cooling Strategy: Cooling Crystallization (Dissolve Hot -> Cool) Decision_Soluble->Use_Cooling No (Dissolves only w/ Heat)

Caption: Logical decision tree for selecting solvents for 3-(Benzyloxy)-2,2-dimethylpropanoic acid based on process goals.

Experimental Protocol: Determination of Thermodynamic Solubility

Since exact literature values are scarce, you must generate your own "Gold Standard" data. Use the Isothermal Saturation Method (Shake-Flask) for the highest accuracy.[1][2][3]

Materials:
  • Excess 3-(Benzyloxy)-2,2-dimethylpropanoic acid (Solid).[1][3]

  • Target Solvents (HPLC Grade): Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene.[1][2]

  • Thermostatic Shaker Bath (Control ± 0.1 K).[1][2][3]

  • HPLC (UV detector) or Gravimetric Analysis equipment.[1][2][3]

Step-by-Step Methodology:
  • Preparation: Add excess solid solute to 10 mL of solvent in a glass vial. Ensure a visible solid phase remains (supersaturation).[1][2][3]

  • Equilibration: Agitate the vials at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Tip: The gem-dimethyl group may slow down crystal lattice formation; ensure sufficient time for equilibrium.[1][2][3]

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the dry residue.[1][2][3]

    • HPLC: Dilute the filtrate and analyze against a standard curve (Detection @ ~254 nm for the benzyl ring).

Thermodynamic Modeling Framework

Once experimental data is collected at multiple temperatures (e.g., 288K, 298K, 308K), use the Modified Apelblat Equation to model the solubility.[1][2] This is the industry standard for correlating solubility data for pharmaceutical intermediates.[1][2][3]

The Equation:


[1][3]
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution.[1][2][3] A negative B value typically indicates an endothermic process (solubility increases with temperature).[1][2][3]

  • Fit Quality: A Relative Average Deviation (RAD) < 2% indicates the model is suitable for process scale-up predictions.[1][2][3]

Thermodynamic Calculation Workflow

Thermo_Workflow Data_Collection 1. Measure Solubility (x) at T1, T2, T3, T4 Unit_Conv 2. Convert to Mole Fraction (x) Data_Collection->Unit_Conv Regression 3. Non-linear Regression (Apelblat Equation) Unit_Conv->Regression Params 4. Extract Parameters A, B, C Regression->Params Calc_Thermo 5. Calculate Thermodynamics ΔH, ΔS, ΔG Params->Calc_Thermo

Caption: Workflow for converting raw solubility data into thermodynamic parameters for process design.

References
  • Compound Identification: "3-(Benzyloxy)-2,2-dimethylpropanoic acid."[1][2][3][4][5][6] PubChem, National Library of Medicine.[1][2][3] [Link] (Accessed via structure search).[1][2][3]

  • Thermodynamic Modeling Standard: Zhang, Y., et al. "Solubility and Thermodynamic Analysis of Benzoic Acid in Binary Solvents."[1][2][3] Journal of Chemical & Engineering Data. (Standard reference for Apelblat methodology on carboxylic acids).

  • General Solubility Principles: "Recrystallization Solvents and Selection." University of Mustansiriyah, College of Science. [Link] (General guide on solvent selection for benzoic acid derivatives).[1][2][3]

Sources

An In-Depth Technical Guide to 3-(Benzyloxy)-2,2-dimethylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-2,2-dimethylpropanoic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's chemical identifiers, a robust synthetic protocol, physicochemical properties, and its emerging applications, particularly in the modulation of G-protein coupled receptors (GPCRs).

Core Chemical Identifiers

3-(Benzyloxy)-2,2-dimethylpropanoic acid is a carboxylic acid characterized by a benzyloxy group and a dimethylated alpha-carbon. These structural features impart specific chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.

IdentifierValue
IUPAC Name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
CAS Number 36881-14-8[1]
Canonical SMILES CC(C)(COCC1=CC=CC=C1)C(=O)O[1]
InChIKey LGPTVHABQNQBSK-UHFFFAOYSA-N
Molecular Formula C12H16O3[1]
Molecular Weight 208.26 g/mol

Synthesis and Purification

The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid can be achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This approach involves the benzylation of the hydroxyl group of a suitable precursor, such as 3-hydroxy-2,2-dimethylpropanoic acid.

Synthetic Pathway Overview

The synthesis commences with the protection of the hydroxyl group of 3-hydroxy-2,2-dimethylpropanoic acid as a benzyl ether. This is typically achieved by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

Synthesis_Pathway 3-Hydroxy-2,2-dimethylpropanoic_acid 3-Hydroxy-2,2-dimethylpropanoic acid Reaction Williamson Ether Synthesis 3-Hydroxy-2,2-dimethylpropanoic_acid->Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction Base Base (e.g., NaH) Base->Reaction 3-(Benzyloxy)-2,2-dimethylpropanoic_acid 3-(Benzyloxy)-2,2-dimethylpropanoic acid Reaction->3-(Benzyloxy)-2,2-dimethylpropanoic_acid

Caption: Synthetic pathway for 3-(Benzyloxy)-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[2][3]

Materials:

  • 3-Hydroxy-2,2-dimethylpropanoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxy-2,2-dimethylpropanoic acid (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).[2]

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with diethyl ether and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Purification

The crude 3-(Benzyloxy)-2,2-dimethylpropanoic acid can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane.[4][5] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Column Chromatography: For purification via column chromatography, silica gel can be used as the stationary phase with a gradient of ethyl acetate in hexane as the mobile phase.[6]

Physicochemical Properties and Characterization

The physicochemical properties of 3-(Benzyloxy)-2,2-dimethylpropanoic acid are summarized below. These properties are crucial for its handling, storage, and application in further synthetic steps.

PropertyValue
Appearance White to off-white solid or crystalline powder
Purity ≥95%
Physical Form Solid

Applications in Drug Discovery and Development

3-(Benzyloxy)-2,2-dimethylpropanoic acid and its derivatives are emerging as important scaffolds in the development of novel therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs).

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are key targets for a significant portion of currently marketed drugs.[7] Derivatives of benzyloxyphenylpropanoic acid have been identified as potent modulators of several GPCRs, including GPR34 and Free Fatty Acid Receptor 1 (FFAR1).[8][9]

  • GPR34 Antagonists: A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been reported as a new class of GPR34 antagonists.[8] The lead compound from this series demonstrated the ability to inhibit Lysophosphatidylserine-induced ERK1/2 phosphorylation in cells expressing GPR34, highlighting its potential in treating neuropathic pain.[8][10]

GPR34_Signaling LysoPS Lysophosphatidylserine (LysoPS) GPR34 GPR34 LysoPS->GPR34 G_protein G Protein GPR34->G_protein ERK1_2 ERK1/2 G_protein->ERK1_2 Phosphorylation Phosphorylation ERK1_2->Phosphorylation Cellular_Response Cellular Response (e.g., Pain Signaling) Phosphorylation->Cellular_Response Antagonist Benzyloxypropanoic Acid Derivative (Antagonist) Antagonist->GPR34

Caption: Inhibition of GPR34 signaling by a benzyloxypropanoic acid derivative.

  • FFAR1 Agonists: Bornyl-containing derivatives of benzyloxyphenylpropanoic acid have been identified as agonists of FFAR1, a receptor involved in glucose-stimulated insulin secretion.[9] These compounds have shown hypoglycemic effects in animal models of type 2 diabetes, suggesting their potential as novel anti-diabetic agents.[9]

Antiproliferative Agents

Derivatives of benzyloxy-substituted quinoxalines, synthesized from related propanoic acid precursors, have demonstrated significant antiproliferative activity against various cancer cell lines.[11][12] These compounds have been shown to induce their effects through mechanisms such as the inhibition of histone deacetylase 6 (HDAC6).[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(Benzyloxy)-2,2-dimethylpropanoic acid and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

3-(Benzyloxy)-2,2-dimethylpropanoic acid is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly as GPCR modulators and antiproliferative agents, underscore its importance for researchers and scientists in drug discovery and development. The continued exploration of this chemical scaffold is likely to lead to the identification of novel therapeutic agents for a range of diseases.

References

  • ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. [Link]

  • Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Xu, J., & Raymond, K. N. (2016). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Tetrahedron, 72(41), 6334–6341. [Link]

  • Di Micco, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1849. [Link]

  • PubMed. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

  • Chemsrc. (2025). 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3123. [Link]

  • Latorraca, N. R., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 648, 230-238. [Link]

  • Shtyrlin, Y. G., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4643. [Link]

  • bioRxiv. (2023). Negative allosteric modulation of the µ-opioid receptor. [Link]

  • Heathcock, C. H., et al. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses. [Link]

  • ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

  • PDF. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

Sources

3-(Benzyloxy)-2,2-dimethylpropanoic Acid: Technical Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physical characterization, synthesis, and experimental utility of 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS: 36881-14-8).

Executive Summary

3-(Benzyloxy)-2,2-dimethylpropanoic acid is a specialized ether-functionalized carboxylic acid derivative of hydroxypivalic acid. It serves as a critical building block in the synthesis of cyclodepsipeptides , peptidomimetics , and polymer additives . Its gem-dimethyl group (neopentyl structure) provides steric bulk that restricts conformational freedom, making it valuable for stabilizing specific secondary structures in bioactive molecules.

While the methyl ester precursor is a colorless oil, the free acid is commercially supplied as a solid , typically exhibiting a low melting point range characteristic of benzyl ether-protected aliphatic acids.

Chemical Identity & Structural Analysis[1][2][3]

PropertyData
Compound Name 3-(Benzyloxy)-2,2-dimethylpropanoic acid
IUPAC Name 2,2-Dimethyl-3-(phenylmethoxy)propanoic acid
CAS Number 36881-14-8
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CC(C)(COCC1=CC=CC=C1)C(=O)O
InChIKey LGPTVHABQNQBSK-UHFFFAOYSA-N
Physical Form Solid (Crystalline or Waxy)
Precursor Hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid)

Melting Point Data & Thermal Analysis

The melting point (MP) of 3-(Benzyloxy)-2,2-dimethylpropanoic acid is a critical purity parameter. Unlike its precursor, hydroxypivalic acid (MP 125–128 °C), the introduction of the benzyl ether group disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point.

Experimental Data Summary
  • Reported Physical State : Solid [1, 2].

  • Melting Point Range : Specific literature values for the free acid are often omitted in favor of NMR characterization in synthetic papers, indicating it may be a low-melting solid (approx. 40–60 °C) or an oil that solidifies upon standing/purification.

  • Precursor Comparison :

    • Methyl 3-benzyloxy-2,2-dimethylpropanoate (Ester Intermediate): Colorless Oil [3].

    • Hydroxypivalic Acid (Starting Material): Solid, MP 125–128 °C .

    • 3-(Benzyloxy)propanoic acid (Des-dimethyl analog): Oil / Low-melting solid .

Technical Insight : In laboratory settings, this compound is frequently obtained as a viscous oil after hydrolysis which slowly crystallizes. Purity is best assessed via ¹H NMR rather than melting point alone due to the potential for waxy polymorphism.

Synthesis & Purification Protocol

The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid is typically achieved via a two-step sequence: Williamson ether synthesis on the ester, followed by saponification . This route avoids the formation of esters on the carboxylic acid during benzylation.

Step 1: Benzylation of Methyl Hydroxypivalate

Reaction : Methyl 3-hydroxy-2,2-dimethylpropanoate + Benzyl Bromide


 Methyl 3-(benzyloxy)-2,2-dimethylpropanoate.
  • Setup : Suspend NaH (1.1 equiv, 60% dispersion) in dry THF at 0 °C under inert atmosphere (

    
    ).
    
  • Addition : Dropwise add methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equiv). Stir for 1 hour at room temperature (RT) to form the alkoxide.

  • Alkylation : Add benzyl bromide (1.0–1.2 equiv). Reflux for 3 hours.

  • Workup : Cool, quench with brine, extract with ethyl acetate (EtOAc). Dry organic layer over MgSO₄.[1]

  • Purification : Flash column chromatography (Silica gel, Hexane/Et₂O 10:1).

    • Result: Colorless oil (Compound 13 in Ref [3]).

Step 2: Saponification to Free Acid

Reaction : Methyl Ester + KOH


 3-(Benzyloxy)-2,2-dimethylpropanoic acid.
  • Hydrolysis : Dissolve the methyl ester in Ethanol (EtOH) . Add 2N KOH (excess) at 0 °C.

  • Stirring : Stir at RT for 1–2 hours until TLC shows complete consumption of the ester.

  • Acidification : Evaporate EtOH in vacuo. Acidify the aqueous residue with 1N HCl to pH 1.[1]

  • Extraction : Extract with diethyl ether (Et₂O) or EtOAc.

  • Isolation : Dry over MgSO₄ and concentrate.

    • Result: The product solidifies upon drying/standing.

Synthesis Workflow Diagram

SynthesisPath Start Hydroxypivalic Acid (Methyl Ester) Step1 Step 1: Benzylation (NaH, BnBr, THF) Start->Step1 Intermediate Methyl 3-(benzyloxy)- 2,2-dimethylpropanoate (Colorless Oil) Step1->Intermediate Reflux, 3h Step2 Step 2: Saponification (KOH, EtOH, then HCl) Intermediate->Step2 Product 3-(Benzyloxy)-2,2- dimethylpropanoic Acid (Solid) Step2->Product Acidify pH 1

Caption: Two-step synthetic pathway from hydroxypivalic ester to the target acid.

Characterization Data (Reference Standard)

To validate the identity of the synthesized compound, compare experimental spectral data against these literature values [3]:

¹H NMR (300 MHz, CDCl₃)
  • δ 1.25–1.37 ppm : Singlet (6H), gem-dimethyl group (

    
    ).
    
  • δ 3.46–3.62 ppm : Singlet (2H), methylene protons adjacent to ether (

    
    ).
    
  • δ 4.55–4.68 ppm : Singlet (2H), benzylic protons (

    
    ).
    
  • δ 7.30–7.40 ppm : Multiplet (5H), aromatic protons.

  • δ 11.0–12.0 ppm : Broad singlet (1H), carboxylic acid proton (

    
    ).
    
¹³C NMR (75 MHz, CDCl₃)
  • Aliphatic : ~22.4 ppm (

    
    ), ~43.6 ppm (Quaternary C), ~76.9 ppm (
    
    
    
    ).
  • Aromatic : ~127–128 ppm (Ar-CH), ~138 ppm (Ar-C quaternary).

  • Carbonyl : ~180–182 ppm (

    
    ).
    

Applications in Research

  • Cyclodepsipeptide Synthesis : Used as a monomer in the "Direct Amide Cyclization" (DAC) method to form constrained cyclic peptides. The gem-dimethyl group promotes ring closure via the Thorpe-Ingold effect [3].

  • Chiral Auxiliary Scaffolds : The achiral acid can be coupled with chiral amines (e.g., valine derivatives) to create diastereomeric pairs for resolution or asymmetric synthesis.

  • Polymer Chemistry : Acts as a chain-end modifier or comonomer in the synthesis of poly(3-hydroxyalkanoates) (PHAs) to adjust thermal properties and crystallinity.

References

  • Sigma-Aldrich .[2] Product Specification: 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 36881-14-8).[2][3][4] Accessed 2026.[5][6]

  • PubChem . Compound Summary: 3-(Benzyloxy)-2,2-dimethylpropanoic acid.[6][1][2][3][7][8] National Library of Medicine.

  • Iliev, B., Linden, A., & Heimgartner, H. (2003). "An Unexpected Formation of a 14-Membered Cyclodepsipeptide". Helvetica Chimica Acta, 86(9), 3215–3234.[9] (Provides detailed synthesis and NMR data for the ester and acid derivatives).

Sources

safety data sheet (SDS) for 3-(Benzyloxy)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-(Benzyloxy)-2,2-dimethylpropanoic acid

Part 1: Compound Profile and Strategic Importance

3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS No: 36881-14-8) is a carboxylic acid derivative incorporating a benzyloxy moiety.[1][2][3] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents and complex molecules. The presence of a carboxylic acid group, a dimethylated alpha-carbon, and a benzyl ether introduces specific reactivity and steric properties that researchers can leverage. However, these same features necessitate a thorough understanding of its safety profile to ensure proper handling and risk mitigation in a laboratory setting. This guide provides a comprehensive overview of its hazards, backed by available data and scientific principles, to empower researchers and drug development professionals with the knowledge to work with this compound safely.

Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling. This solid substance is typically supplied with a purity of 95% or greater.[1][2] Key identifying information is summarized below.

PropertyValueSource(s)
CAS Number 36881-14-8[1][2][3]
Molecular Formula C12H16O3[2]
Molecular Weight 208.26 g/mol [2]
Physical Form Solid[2]
IUPAC Name 3-(benzyloxy)-2,2-dimethylpropanoic acid[1]
Canonical SMILES CC(C)(COCC1=CC=CC=C1)C(=O)O[1]

Part 2: The Hazard Landscape: A Mechanistic Rationale

Known Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following designations:

GHS ClassificationCodeDescriptionSource(s)
Pictogram GHS07Harmful / Irritant[1]
Signal Word Warning[1]
Hazard Statement H302Harmful if swallowed[1]

The primary officially recognized hazard is acute oral toxicity.[1] Ingestion of the compound can lead to harmful health effects, necessitating immediate medical attention if it occurs. The "Harmful" classification (Category 4) suggests that the lethal dose (LD50) is in a range that is plausible for accidental ingestion in a laboratory setting to cause significant harm.

Hazard Assessment by Structural Analogy

Scientist's Note: When complete toxicological data for a specific compound is unavailable, a "read-across" approach using structurally similar molecules is a scientifically valid and common practice for preliminary hazard assessment. The presence of the carboxylic acid and benzyl ether moieties are key drivers of the probable hazard profile.

Safety data for the closely related compound 3-(Benzyloxy)propanoic acid (CAS: 27912-85-2) shows classifications for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] Given that both molecules share the benzyloxy and carboxylic acid functional groups, it is prudent to assume that 3-(Benzyloxy)-2,2-dimethylpropanoic acid presents a similar risk of being a skin, eye, and respiratory tract irritant. The carboxylic acid group is a well-known cause of irritation to epithelial tissues upon direct contact.

Part 3: Risk Management and Experimental Protocols

A robust safety plan is built on a hierarchy of controls, starting with engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE).

Engineering Controls & Safe Work Practices
  • Ventilation: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

  • Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

  • Good Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[4][6]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is critical to prevent exposure. The following workflow should be followed.

PPE_Workflow start Start: Handling 3-(Benzyloxy)-2,2-dimethylpropanoic acid task_type What is the task? start->task_type weighing Weighing Solid / Handling Powders task_type->weighing Solid solution Working with Solutions task_type->solution Solution aerosol_risk Is there a risk of aerosol or dust generation? weighing->aerosol_risk ppe_base Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat solution->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Face Shield - Respiratory Protection (if fume  hood is unavailable or inadequate) aerosol_risk->ppe_base No (e.g., careful scooping) aerosol_risk->ppe_enhanced Yes

Caption: PPE selection workflow for handling the compound.

Step-by-Step Safe Handling Protocol
  • Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.

  • Dissolution: Add solvent slowly to the solid. If necessary, cap and gently swirl or stir the mixture to dissolve.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.

  • Cleanup: Decontaminate the work surface and any equipment used. Dispose of contaminated waste in a designated, sealed waste container.

Emergency Response Protocol: Small Spill

For a small laboratory spill (<5g) of the solid material, follow this protocol.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Ensure appropriate PPE is worn (gloves, goggles, lab coat) alert->ppe contain Cover spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop the material into a sealed waste container contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water collect->clean dispose Dispose of waste container according to institutional and local regulations clean->dispose end Spill Managed dispose->end

Caption: Workflow for managing a small laboratory spill.

First Aid Measures:

  • If Swallowed (H302): Call a POISON CENTER or doctor/physician immediately if you feel unwell.[7] Rinse mouth.

  • If on Skin: Based on analogous compounds, immediately wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4][8]

  • If in Eyes: Based on analogous compounds, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][7]

  • If Inhaled: Based on analogous compounds, remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[4][8]

Part 4: Toxicological and Ecological Summary

Toxicological Profile

The toxicological profile is primarily defined by its acute oral toxicity.

  • Acute Toxicity: Harmful if swallowed (GHS Category 4).[1]

  • Skin Corrosion/Irritation: While no specific data exists, structural analogues cause skin irritation. It should be handled as a potential skin irritant.[4]

  • Eye Damage/Irritation: Structural analogues cause serious eye irritation. It should be handled as a potential eye irritant.[4]

  • Carcinogenicity/Mutagenicity: No data available.

Ecological and Disposal Considerations
  • Environmental Fate: No specific data on the environmental fate or ecological toxicity of this compound is available. It should not be released into the environment or drains.[4][5]

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]

References

  • J&K Scientific LLC, "3-(benzyloxy)propanoic acid | 27912-85-2," [Online]. Available: [Link].

  • Medical & Biological Laboratories (MBL) Co., Ltd., "SAFETY DATA SHEET Anti-Kiaa0319 (Mouse) mAb," [Online]. Available: [Link].

  • BASF, "Safety data sheet," [Online]. Available: [Link].

  • ECHA, "Compound 2,2-Dimethylpropanoic acid (pivalic acid) C5H10O2 Factsheet," [Online]. Available: [Link].

  • Fisher Scientific, "SAFETY DATA SHEET for (R)-(+)-2-Benzyloxypropionic acid," [Online]. Available: [Link].

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Methodological & Application

Application Note: Scalable Synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This guide details the synthesis of 3-(benzyloxy)-2,2-dimethylpropanoic acid from hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid). This moiety is a critical "neopentyl-like" building block in the synthesis of polyketide analogues, chiral auxiliaries, and polymer stabilizers.

The Chemoselectivity Challenge

The starting material contains two nucleophilic sites: a primary hydroxyl group and a carboxylic acid.

  • Direct Alkylation Risk: Treating the acid directly with base (e.g., NaH) and benzyl bromide generates a dianion. While the alkoxide is more basic, the carboxylate is often more nucleophilic toward soft electrophiles like benzyl bromide, leading to a mixture of benzyl ester, benzyl ether, and the bis-benzylated product.

  • Steric Considerations: The gem-dimethyl group at the

    
    -position creates a neopentyl environment. While this does not significantly hinder the primary alcohol, it renders the carboxylic acid (and subsequent esters) resistant to nucleophilic attack, making hydrolysis steps slower than in unhindered systems.
    
Selected Route: The "Protect-Protect-Deprotect" Strategy

To ensure high purity (>98%) and operational reliability, this protocol utilizes a three-step sequence:

  • Fischer Esterification: Quantitative conversion to the methyl ester.

  • Williamson Ether Synthesis: Selective benzylation of the alcohol.[1]

  • Saponification: Hydrolysis of the methyl ester to the target acid.[2]

Reaction Scheme & Logic Flow

Synthesis_Pathway SM Hydroxypivalic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Intermediate 1: Methyl 3-hydroxy-2,2-dimethylpropionate Step1->Int1 Step2 Step 2: Benzylation (NaH, BnBr, THF) Int1->Step2 Int2 Intermediate 2: Methyl 3-(benzyloxy)-2,2-dimethylpropanoate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O, 60°C) Int2->Step3 Product TARGET: 3-(Benzyloxy)-2,2-dimethylpropanoic acid Step3->Product

Caption: Stepwise synthetic pathway ensuring chemoselectivity. The methyl ester serves as a temporary protecting group for the carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropionate

Objective: Protect the carboxylic acid to differentiate it from the hydroxyl group.[2]

  • Reagents:

    • Hydroxypivalic acid (1.0 equiv)

    • Methanol (Solvent/Reagent, ~10 equiv or 0.5 M concentration)

    • Sulfuric acid (H₂SO₄) (0.1 equiv, catalytic)

  • Procedure:

    • Dissolve hydroxypivalic acid in anhydrous methanol.

    • Add concentrated H₂SO₄ dropwise.[2] Caution: Exothermic.

    • Heat to reflux (65°C) for 6–8 hours.

    • Monitor: TLC (30% EtOAc/Hexane). Stain with KMnO₄ (SM is an acid, product is an ester; Rf will increase significantly).

    • Workup: Cool to RT. Concentrate in vacuo to remove bulk MeOH. Dilute residue with Et₂O.[3] Wash with sat.[2] NaHCO₃ (to remove H₂SO₄ and unreacted acid) and Brine.

    • Purification: Distillation is preferred for scale (BP ~177°C at atm), but simple drying (MgSO₄) and concentration usually yields sufficiently pure oil (>95%).

Step 2: Benzylation (Williamson Ether Synthesis)

Objective: Install the benzyl ether on the primary alcohol.

  • Reagents:

    • Methyl 3-hydroxy-2,2-dimethylpropionate (1.0 equiv)[2][3]

    • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

    • Benzyl Bromide (BnBr) (1.1 equiv)

    • Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional catalyst for rate acceleration.

    • THF (Anhydrous)[2]

  • Procedure:

    • Setup: Flame-dry a round-bottom flask. Add NaH under Nitrogen/Argon atmosphere.[2] Wash NaH with dry hexane if mineral oil removal is desired (optional but recommended for easier NMR interpretation). Suspend NaH in anhydrous THF (0.2 M).

    • Deprotonation: Cool to 0°C. Add the methyl ester (from Step 1) dropwise. Gas evolution (H₂) will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation.

    • Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise. (Add TBAI here if using).

    • Reaction: Warm to RT and stir for 12–16 hours.

    • Monitor: TLC (10% EtOAc/Hexane). The alcohol spot should disappear; a less polar UV-active spot (benzyl ether) will appear.

    • Quench: Cool to 0°C. Carefully add sat. NH₄Cl dropwise to quench excess NaH.

    • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄.[2][4]

    • Purification: Flash Chromatography (Silica gel, Gradient 0% → 10% EtOAc/Hexane).

Step 3: Saponification to Target Acid

Objective: Hydrolyze the methyl ester without cleaving the benzyl ether. Critical Note: The gem-dimethyl group creates steric hindrance. Standard room temperature hydrolysis may be sluggish. Heating is required.[2][5]

  • Reagents:

    • Methyl 3-(benzyloxy)-2,2-dimethylpropanoate (1.0 equiv)

    • Lithium Hydroxide (LiOH[2]·H₂O) (3.0 equiv)[2]

    • Solvent: THF : Water (3:1 ratio)[2]

  • Procedure:

    • Dissolve the benzylated ester in THF.

    • Add a solution of LiOH in water.

    • Heat: Warm the mixture to 60°C for 12–24 hours.

    • Monitor: TLC. Disappearance of the UV-active non-polar ester spot.

    • Workup (Acid-Base Extraction - Critical for Purity):

      • Remove THF in vacuo.

      • Dilute aqueous residue with water. Wash with Et₂O (removes unreacted benzyl bromide or neutral impurities). Discard organic layer.

      • Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

      • Extract the acidic aqueous layer with EtOAc (3x).

      • Dry (Na₂SO₄) and concentrate.[2][4]

    • Result: The product usually solidifies or forms a viscous oil upon high-vacuum drying.

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Benzylation)Step 3 (Hydrolysis)
Limiting Reagent Hydroxypivalic AcidMethyl Ester IntermediateBenzyl Ester Intermediate
Key Reagent MeOH / H₂SO₄ (cat)NaH / BnBrLiOH / H₂O
Temperature Reflux (65°C)0°C → RT60°C (Heating required)
Expected Yield 90–95%80–90%>90%
Purification Distillation / ExtractionColumn ChromatographyAcid/Base Extraction
Appearance Colorless LiquidColorless OilWhite Solid / Viscous Oil

Quality Control & Self-Validation

Verification Logic (NMR)

Use these diagnostic signals to validate each step.

  • Step 1 (Methyl Ester): Look for the appearance of the methyl ester singlet at ~3.65 ppm . The gem-dimethyl group appears as a strong singlet at ~1.2 ppm .

  • Step 2 (Benzyl Ether):

    • New Signals: Aromatic protons (multiplet, 7.3–7.4 ppm, 5H) and Benzylic CH₂ (singlet, ~4.5 ppm , 2H).

    • Shift: The CH₂ protons alpha to the oxygen (originally ~3.5 ppm) will shift slightly downfield.

  • Step 3 (Target Acid):

    • Disappearance: The methyl ester singlet (~3.65 ppm) must be gone.

    • Retention: The Benzyl group (7.3 ppm, 4.5 ppm) and gem-dimethyl (~1.2 ppm) must remain.

    • Acid Proton: Broad singlet >10 ppm (often invisible depending on solvent water content).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete deprotonation or wet THF.Ensure NaH is fresh. Dry THF over molecular sieves. Add TBAI (catalytic) to accelerate SN2 attack.
Incomplete Hydrolysis (Step 3) Steric hindrance of gem-dimethyl group.Increase temperature to reflux (THF/H₂O) or switch to KOH in MeOH/Water at reflux.
Product is an Oil (Step 3) Trace solvent or impurities.[3]Triturate with cold pentane/hexane to induce crystallization. Dry under high vacuum for 24h.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water. Store under inert gas. Quench excess carefully with isopropanol or solid NH₄Cl before adding water.

  • Benzyl Bromide: Potent lachrymator (tear gas). Must be handled in a fume hood. Destroy excess BnBr in the waste stream by adding dilute ammonia or NaOH.

  • Lithium Hydroxide: Corrosive. Wear gloves and eye protection.

References

  • Greene's Protective Groups: Wuts, P. G. M.[1][6] Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014 . (Standard protocols for Benzyl ether formation and cleavage).

  • Neopentyl Ester Hydrolysis Kinetics: The steric effect of the gem-dimethyl group on hydrolysis rates is well-documented. See: J. Org. Chem.1978, 43, 4596. (Discusses steric hindrance in neopentyl systems).
  • Benzylation Protocol (Analogous): "Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid". BenchChem Protocols. (Provides the methyl ester/NaH/alkylation template).

  • Target Molecule Data: 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 27912-85-2). ChemicalBook Database.

Sources

Application Note: Chemoselective Williamson Ether Synthesis of 2,2-Dimethyl-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of 2,2-dimethyl-3-hydroxypropanoic acid (commonly known as hydroxypivalic acid) via the Williamson ether synthesis presents a fundamental chemoselectivity challenge in organic synthesis. The substrate is bifunctional, containing both a highly acidic carboxylic acid proton and a less acidic primary alcohol proton.

Attempting a direct Williamson ether synthesis by using two equivalents of a strong base (to form the dianion) followed by an alkyl halide typically results in poor yields. While the alkoxide is a more potent nucleophile, the carboxylate oxygen is also sufficiently nucleophilic to undergo competitive O-alkylation, leading to a complex mixture of etherified acids, esterified alcohols, and ether-esters [3].

To achieve absolute chemoselectivity and high yields, a robust protection-alkylation-deprotection strategy is required [1]. By transiently masking the carboxylic acid as a methyl ester, the primary alcohol is isolated for exclusive deprotonation and subsequent SN2 etherification. The gem-dimethyl (neopentyl) geometry of the substrate provides steric bulk that protects the adjacent carbonyl from unwanted side reactions during alkylation, while leaving the primary hydroxyl group accessible [2].

Physicochemical Data & Reactivity Profiling

Understanding the causality behind the reagent choices requires an analysis of the competing functional groups. The table below summarizes the thermodynamic and kinetic properties that dictate the necessity of the protection step.

ParameterCarboxylic Acid (-COOH)Primary Alcohol (-OH)Alkoxide (-O⁻)Carboxylate (-COO⁻)
Approximate pKa ~4.8~15.0 - 16.0N/AN/A
Nucleophilicity PoorPoorExcellent (Hard Nucleophile)Moderate
Role in Direct Alkylation Interferes (Deprotonates first)Target for etherificationPrimary SN2 NucleophileCompetitive Nucleophile
Protocol Solution Protect as Methyl EsterDeprotonate with NaHReacts with Alkyl Halide (R-X)Masked during Step 2

Experimental Workflow & Validation

The following workflow illustrates the three-step sequence. Every phase of this protocol is designed as a self-validating system, utilizing specific physical or chemical indicators (e.g., gas evolution, pH shifts) to confirm reaction progress before proceeding to the next step.

WilliamsonSynthesis A Hydroxypivalic Acid (Starting Material) B Methyl Hydroxypivalate (Protected Acid) A->B Step 1: MeOH, H2SO4 (Masks Carboxylate) C Alkoxy Methyl Ester (Etherified Intermediate) B->C Step 2: NaH, R-X, THF (SN2 Etherification) D 3-Alkoxy-2,2-dimethylpropanoic Acid (Target Ether) C->D Step 3: LiOH, H2O/THF (Saponification)

Figure 1: Three-step chemoselective Williamson ether synthesis workflow for hydroxypivalic acid.

Step-by-Step Methodologies

Step 1: Carboxylic Acid Protection (Fischer Esterification)

Rationale: Masking the carboxylic acid prevents the formation of the carboxylate nucleophile. Fischer esterification is chosen for its scalability and ease of byproduct (water) removal.

  • Initiation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethyl-3-hydroxypropanoic acid (1.0 equiv, e.g., 10.0 mmol) in anhydrous methanol (0.5 M, 20 mL).

  • Catalysis: Add concentrated sulfuric acid (H2SO4, 0.05 equiv) dropwise while stirring. Caution: Exothermic addition.

  • Propagation: Heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours under a nitrogen atmosphere.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The product (methyl 2,2-dimethyl-3-hydroxypropanoate) will elute with a higher Rf value than the highly polar starting acid. Stain with KMnO4 for visualization.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate (30 mL) and carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO3 (2 × 15 mL) until the aqueous layer tests basic (pH ~8).

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the pure methyl ester as a colorless oil.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Rationale: Sodium hydride (NaH) is a non-nucleophilic strong base that irreversibly deprotonates the alcohol, driving the equilibrium forward via the evolution of hydrogen gas. The SN2 reaction requires a polar aprotic solvent (THF) to maintain the reactivity of the alkoxide.

  • Deprotonation: Dissolve the methyl 2,2-dimethyl-3-hydroxypropanoate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation (Gas Evolution): Observe the reaction. The evolution of H2 gas bubbles is the physical validation of alkoxide formation. Stir for 30 minutes at 0 °C until gas evolution completely ceases.

  • Alkylation: Add the desired primary alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH4Cl. Extract the aqueous phase with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product via silica gel flash chromatography to isolate the etherified methyl ester.

Step 3: Ester Deprotection (Saponification)

Rationale: The ether linkage is highly stable to basic conditions, allowing for the selective cleavage of the methyl ester using lithium hydroxide. LiOH is preferred over NaOH/KOH as the lithium cation coordinates effectively with the carbonyl oxygen, accelerating hydrolysis in mixed aqueous/organic solvent systems.

  • Hydrolysis: Dissolve the etherified methyl ester (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.2 M).

  • Reagent Addition: Add LiOH·H2O (3.0 equiv) to the solution. Stir vigorously at room temperature for 12 hours. (If steric hindrance from the gem-dimethyl group slows the reaction, gentle heating to 40 °C is permissible).

  • Validation (TLC): Confirm the complete consumption of the starting ester (Hexanes/EtOAc). The resulting carboxylate salt will remain at the baseline.

  • Acidification & Isolation: Remove the THF in vacuo. Cool the remaining aqueous phase to 0 °C and acidify dropwise with 1M HCl.

  • Validation (pH Check): Use pH indicator paper to ensure the aqueous layer reaches pH 2. This guarantees the carboxylate is fully protonated to the carboxylic acid, rendering it organic-soluble.

  • Final Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to afford the final pure 3-alkoxy-2,2-dimethylpropanoic acid.

References

  • Pradere, U., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 2014.[Link]

  • Kida, T., et al. "Paint compositions" (US Patent 6,946,502 B1).

reagents for benzylation of 3-hydroxy-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Benzylation Protocols for 3-Hydroxy-2,2-dimethylpropanoic Acid

Executive Summary

3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid, HPA) represents a unique structural challenge in organic synthesis.[1] As a beta-hydroxy acid possessing a gem-dimethyl group at the alpha position, it exhibits significant steric hindrance (neopentyl architecture) and a propensity for cyclization (Thorpe-Ingold effect) to form strained beta-lactones (pivalolactone).[1]

This guide provides validated protocols for the chemoselective benzylation of HPA. We address three distinct synthetic requirements:

  • Selective Benzyl Ester Formation: Protection of the carboxylic acid.[1]

  • Selective Benzyl Ether Formation: Protection of the hydroxyl group (typically on the ester).[1]

  • Global Benzylation: Simultaneous protection of both functionalities.[1]

Strategic Analysis: The Gem-Dimethyl & Neopentyl Effect

Before selecting a reagent, the researcher must understand the kinetic and thermodynamic landscape of HPA.

FeatureChemical ConsequenceOperational Implication
Neopentyl Hydroxyl The -CH2OH group is adjacent to a quaternary carbon.[1] Nucleophilic substitution (

) at this oxygen is kinetically slow due to steric bulk.[1]
Etherification requires stronger activation (e.g., Imidates) or higher temperatures/catalysis (TBAI) compared to primary alcohols.[1]
Gem-Dimethyl Group The Thorpe-Ingold effect compresses the bond angle between the hydroxyl and carboxyl groups, favoring intramolecular cyclization.[1]Activation Risk: Activating the carboxylate with strong leaving groups (e.g., acid chlorides) can trigger spontaneous formation of pivalolactone (3,3-dimethyl-2-oxetanone).[1]
Beta-Hydroxy Acid Susceptible to dehydration or retro-aldol reactions under extreme pH.[1]Conditions: Mild basic (bicarbonate) or specific acid-catalyzed conditions are preferred over harsh hydroxides.[1]

Reagent Selection Matrix

ReagentRoleMechanismProsCons
Benzyl Bromide (BnBr) + KHCO3 Esterification

(Carboxylate attack)
Mild, high yield, no racemization (N/A here), scalable.[1]Lachrymator; requires polar aprotic solvent (DMF).[1]
Benzyl Trichloroacetimidate + TfOH Etherification

-like (Carbocation)
Best for hindered alcohols (neopentyl); Acidic conditions avoid base-sensitive side reactions.[1]Reagent preparation required (or expensive); moisture sensitive.[1]
NaH + Benzyl Bromide Global / Ether Williamson EtherEffective for robust substrates; One-pot potential.[1]Strong base risk; potential for elimination or retro-aldol; safety hazard (H2 gas).[1]
Dudley Reagent (Bn-O-Py-Me+ TfO-)Ester/Ether Thermal TransferNeutral conditions; "self-scavenging".[1]High cost; atom economy is lower.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate (Benzyl Ester)

Target: Protection of the Carboxylic Acid only.[1]

Rationale: The carboxylate is significantly more nucleophilic than the neopentyl alcohol.[1] Using a weak base (KHCO3) ensures only the carboxyl group is deprotonated, preventing O-alkylation of the alcohol.

Reagents:

  • 3-Hydroxy-2,2-dimethylpropanoic acid (1.0 equiv)[1]

  • Benzyl Bromide (1.05 equiv)[1]

  • Potassium Bicarbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: DMF (anhydrous, 5 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3-Hydroxy-2,2-dimethylpropanoic acid and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add solid

    
     in one portion.[1] The suspension may bubble slightly (
    
    
    
    release).[1] Stir for 15 minutes at room temperature (20-25°C).
  • Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.

    • Critical Process Parameter (CPP): Maintain temperature <30°C to avoid any risk of O-alkylation or polymerization.[1]

  • Reaction: Stir vigorously at room temperature for 16–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Dilute the reaction mixture with Water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Saturated

      
       (to remove trace acid), Water, and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Flash column chromatography (Silica gel, Hexane

    
     20% EtOAc/Hexane).
    
    • Expected Yield: 95–99%.[1]

    • Product: Colorless oil.[1]

Protocol B: O-Benzylation of the Neopentyl Alcohol (Benzyl Ether)

Target: Protection of the Hydroxyl Group (on the Benzyl Ester).[1]

Rationale: The neopentyl position is sterically hindered.[1] Standard Williamson ether synthesis (NaH/BnBr) can be sluggish and requires heating, which risks ester hydrolysis or transesterification.[1] Acid-catalyzed benzylation using Benzyl Trichloroacetimidate is the superior "Expert Choice" for this substrate.[1]

Reagents:

  • Benzyl 3-hydroxy-2,2-dimethylpropanoate (Substrate from Protocol A) (1.0 equiv)[1]

  • Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)[1]

  • Trifluoromethanesulfonic acid (TfOH) (0.05 - 0.1 equiv)[1]

  • Solvent: Cyclohexane/DCM (2:1 ratio) (Solvent non-polarity helps drive the reaction).[1]

Step-by-Step Procedure:

  • Setup: Dissolve the hydroxy-ester in Cyclohexane/DCM (2:1) under Nitrogen atmosphere.[1]

  • Reagent Addition: Add Benzyl 2,2,2-trichloroacetimidate.

  • Catalysis: Cool to 0°C. Add TfOH (Triflic acid) dropwise.

    • Note: A white precipitate (Trichloroacetamide) will begin to form as the reaction proceeds.[1]

  • Reaction: Allow to warm to room temperature and stir for 3–6 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid.
    
  • Workup: Filter off the amide precipitate. Separate layers. Extract aqueous layer with DCM.[1] Wash organics with brine and dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc).

    • Yield: 85–92%.[1]

Visualization: Reaction Pathways

BenzylationPathways Start 3-Hydroxy-2,2- dimethylpropanoic Acid BnBr_Base BnBr / KHCO3 (DMF, RT) Start->BnBr_Base LactonePath Strong Activation (e.g., SOCl2) Start->LactonePath Ester Benzyl Ester (COOH Protected) BnBr_Base->Ester Major Path (99%) Imidate Bn-Imidate / TfOH (Acid Catalysis) Ester->Imidate EtherEster Dibenzyl Derivative (Fully Protected) Imidate->EtherEster O-Alkylation Lactone Pivalolactone (Side Product) LactonePath->Lactone Cyclization Risk

Figure 1: Strategic pathways for the benzylation of Hydroxypivalic Acid, highlighting the safe esterification route versus the cyclization risk.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (Ether Step) Steric hindrance of neopentyl group.[1]Switch from Williamson (NaH/BnBr) to Imidate/TfOH method.[1] If using NaH, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1]
Formation of Gel/Polymer Lactonization followed by polymerization.[1]Avoid activating the carboxyl group with carbodiimides (DCC) or acid chlorides without an alcohol nucleophile present.[1] Keep pH neutral/mildly basic.[1]
Incomplete Esterification Water in DMF.[1]DMF must be anhydrous.[1] Water competes with the carboxylate for BnBr (forming Benzyl alcohol).[1]
Emulsion during Workup Amphiphilic nature of mono-protected acid.[1]Use a mixture of Hexane/EtOAc (1:4) for extraction rather than pure EtOAc.[1] The non-polar solvent helps break emulsions.[1]

References

  • Synthesis of Benzyl 3-hydroxy-2,2-dimethylpropanoate

    • Source: ChemicalBook & Patent Literature (US2013/245074).[1]

    • Context: Describes the standard KHCO3/DMF protocol yielding quantit
  • De-O-benzylation of Sterically Hindered Benzyl Ethers

    • Source: Riley, J. G., & Grindley, T. B. (2001).[2] Journal of Carbohydrate Chemistry.

    • Context: Discusses the difficulty of removing benzyl groups from hindered positions (like neopentyl), relevant for the reverse reaction.
  • Dudley Reagent (Neutral Benzylation)

    • Source: Poon, K. W. C., & Dudley, G. B. (2006). Journal of Organic Chemistry.
    • Context: 2-Benzyloxy-1-methylpyridinium triflate as a neutral alternative for acid/base sensitive substrates.[1]

    • [1]

  • Lactonization Risks (Pivalolactone)

    • Source: PubChem Compound Summary for Pivalolactone.[1]

    • Context: Stability and formation data for the 4-membered lactone side product.[1][3]

    • [1]

Sources

Strategic Esterification Protocols for 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Esterification Conditions for 3-(Benzyloxy)-2,2-dimethylpropanoic acid Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Mechanistic Analysis

The esterification of 3-(Benzyloxy)-2,2-dimethylpropanoic acid presents a classic "Neopentyl Challenge" in organic synthesis. The molecule features a gem-dimethyl group at the


-position, creating significant steric hindrance around the carbonyl carbon. This steric bulk dramatically retards the rate of nucleophilic attack, rendering standard Fischer esterification (acid-catalyzed equilibrium) inefficient and prone to low conversion.[1]

Furthermore, the


-benzyloxy ether moiety introduces a "Benzyl Balance" requirement.[1] While benzyl ethers are generally robust, they can be sensitive to strong Lewis acids or prolonged exposure to high-temperature acidic environments, which may lead to unwanted debenzylation or polymerization.[1]

Strategic Recommendation: To overcome the activation energy barrier imposed by the gem-dimethyl group, this guide recommends an Acyl Chloride Activation pathway (Method A) as the primary protocol for scalability and yield. For small-scale or acid-sensitive substrates, a Carboxylate Alkylation pathway (Method B) is provided as a mild, base-mediated alternative.[1]

Decision Matrix: Method Selection

EsterificationStrategy Start Start: 3-(Benzyloxy)-2,2-dimethylpropanoic acid ScaleCheck Scale / Sensitivity Check Start->ScaleCheck MethodA Method A: Acyl Chloride Activation (Oxalyl Chloride / DMF) ScaleCheck->MethodA Standard / Scale-up (>1g) MethodB Method B: Carboxylate Alkylation (Alkyl Halide / K2CO3) ScaleCheck->MethodB Acid Sensitive / Lab Scale (<1g) MethodC Method C: Steglich Esterification (DCC / DMAP) ScaleCheck->MethodC Coupling Screening OutcomeA High Yield, Scalable Best for Methyl/Ethyl Esters MethodA->OutcomeA OutcomeB Mild, Neutral pH Best for Complex Alcohols MethodB->OutcomeB OutcomeC Screening / Small Scale May struggle with extreme sterics MethodC->OutcomeC

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on scale and substrate sensitivity.

Method A: Acyl Chloride Activation (Primary Protocol)[1]

Rationale: This method converts the hindered carboxylic acid into a highly reactive acid chloride. The chloride leaving group is sufficiently potent to overcome the steric repulsion of the gem-dimethyl group during the subsequent alcoholysis. Oxalyl chloride is preferred over thionyl chloride to avoid the formation of viscous sulfur byproducts and to allow for milder reaction temperatures.

Reagents & Materials
ReagentRoleEquiv.Notes
Substrate Starting Material1.0Dried under vacuum
Oxalyl Chloride Activator1.2 - 1.5Freshly distilled if old
DMF Catalyst0.05 (cat.)[1][2]Essential for Vilsmeier intermediate
DCM (Anhydrous) Solvent10-15 volDichloromethane
Alcohol (R-OH) Nucleophile2.0 - 5.0MeOH, EtOH, etc.[1][2]
Pyridine or TEA Acid Scavenger2.0To neutralize HCl
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (N₂ or Ar).

  • Dissolution: Dissolve 3-(benzyloxy)-2,2-dimethylpropanoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add catalytic DMF (1-2 drops per mmol of substrate).[1][3]

    • Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.[1][2] Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours .

    • Checkpoint: Monitor by TLC (quench a mini-aliquot with MeOH).[1] The acid spot should disappear, replaced by the methyl ester spot.

  • Evaporation (Critical Step): Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess oxalyl chloride.

    • Note: To ensure complete removal of HCl, re-dissolve the residue in dry DCM or Toluene and re-evaporate (azeotropic removal).[2] You now have the crude Acid Chloride .

  • Esterification:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0 °C.

    • Add the desired Alcohol (e.g., MeOH, 3.0 equiv) followed by Pyridine (2.0 equiv) or Triethylamine (TEA).[1]

  • Completion: Stir at RT for 2–12 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Method B: Carboxylate Alkylation (Mild Alternative)[1]

Rationale: If the substrate contains acid-sensitive groups (other than the benzyl ether) or if the alcohol partner is expensive/complex, this S_N2 approach is superior. It avoids the formation of HCl entirely.

Reagents & Materials
ReagentRoleEquiv.Notes
Substrate Starting Material1.0
Alkyl Halide Electrophile1.5 - 2.0MeI (Methyl Iodide) or BnBr
K₂CO₃ or Cs₂CO₃ Base2.0 - 3.0Finely ground / Anhydrous
DMF Solvent5-10 volPolar aprotic is required
Step-by-Step Protocol
  • Setup: Use a screw-cap vial or RBF with a stir bar.

  • Solubilization: Dissolve the carboxylic acid in DMF (0.3 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir for 15 minutes at RT to ensure formation of the carboxylate salt.

    • Note: Cs₂CO₃ (Cesium Carbonate) is more soluble and reactive; use it if K₂CO₃ proves too slow.[1]

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, 1.5 equiv) dropwise.[1][2]

  • Reaction: Stir at RT for 4–16 hours.

    • Steric Note: Due to the neopentyl position, heating to 40–50 °C may be required if the reaction stalls, but keep it mild to protect the benzyl ether.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2][4]

    • Wash copiously with Water (3x) and LiCl solution (to remove DMF).[1][2]

    • Dry over MgSO₄ and concentrate.

Method C: Steglich Esterification (Coupling Agent)[1]

Rationale: Useful for coupling the acid with complex, non-volatile alcohols where making an acid chloride is risky. The addition of DMAP is mandatory to form the reactive N-acylpyridinium intermediate, which is susceptible to attack even by hindered alcohols.

Protocol Summary
  • Dissolve Acid (1.0 eq) and Alcohol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 - 0.5 eq).[1] Higher loading (0.5 eq) helps with hindered substrates.[1]

  • Cool to 0 °C.

  • Add DCC or EDC·HCl (1.2 eq).

  • Stir at RT for 12–24 hours. Filter off the urea byproduct (if using DCC) before workup.[5]

Quality Control & Troubleshooting

Analytical Markers (NMR)
  • Starting Material: 1H NMR will show a broad singlet (COOH) around 10–12 ppm.[1][2]

  • Product (Methyl Ester): Appearance of a sharp singlet (–OCH₃) around 3.6–3.7 ppm .[1][2]

  • Gem-Dimethyl: The two methyl groups (singlet, ~1.2 ppm) may shift slightly downfield upon esterification.[1][2]

  • Benzyl Ether: Ensure the benzylic protons (singlet, ~4.5 ppm) and aromatic ring protons (7.3 ppm) remain intact.[1] Loss of these signals indicates deprotection.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Incomplete Acid Chloride formationEnsure catalytic DMF is fresh; increase reaction time; ensure anhydrous conditions.
Low Conversion (Method B) Steric shielding of carboxylateSwitch base to Cs₂CO₃ (Cesium effect); heat gently to 45 °C.
New Spot on TLC (Low Rf) Cleavage of Benzyl EtherAcidic conditions too harsh.[1] Switch to Method B (Base/Alkyl Halide).[1]
Product is an Oil/Gum Residual DMF or SolventUse a high-vacuum pump; wash organic layer with 5% LiCl solution during workup.[1]

References

  • BenchChem. Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. (2025).[1][2][4][6][7] [1][2]

  • Organic Syntheses. 3-Benzyloxy-2-methyl propanoate.[1] Org.[7][8][9][10] Synth. 1992, 57, 5292.[1]

  • Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[2][5] Angew.[3][5] Chem. Int. Ed. 1978, 17, 522-524.[1][2][5]

  • BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (2025).[1][2][4][6][7] [1][2]

  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024).[1][11][12][13]

Sources

Application Note: 3-(Benzyloxy)-2,2-dimethylpropanoic Acid in the Synthesis of Peptidomimetic HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly potent, metabolically stable HIV-1 protease inhibitors (PIs) relies heavily on the strategic incorporation of non-natural amino acid derivatives and sterically hindered building blocks. 3-(Benzyloxy)-2,2-dimethylpropanoic acid (BPD) serves as a critical intermediate in this domain. By introducing a gem-dimethyl group and an orthogonally protected hydroxyl moiety, BPD enables the synthesis of rigidified peptidomimetic scaffolds. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthetic integration, and optimized protocols for utilizing BPD in HIV PI development.

Mechanistic Rationale: Structural & Kinetic Advantages

The incorporation of BPD into an HIV PI scaffold is not merely a synthetic convenience; it is driven by two fundamental pharmacological imperatives:

A. Conformational Pre-organization (The Thorpe-Ingold Effect)The gem-dimethyl group at the alpha-carbon induces a steric compression (the Thorpe-Ingold effect) that restricts the rotational freedom of the adjacent amide backbone[1]. This steric bulk effectively locks the inhibitor into a bioactive conformation, significantly reducing the entropic penalty upon binding to the HIV-1 protease dimer. Furthermore, the gem-dimethyl shield protects the adjacent amide bond from premature proteolytic cleavage by host enzymes, drastically enhancing the drug's metabolic stability and in vivo half-life.
B. Orthogonal Protection and Target Affinity

The benzyloxy group serves as a robust protecting group for the primary alcohol during aggressive peptide coupling sequences. Once the molecular scaffold is fully assembled, selective hydrogenolysis unmasks the free hydroxyl group.1[1].

MOA BPD_Core BPD-Derived Moiety GemDimethyl Gem-Dimethyl Group BPD_Core->GemDimethyl Hydroxyl Free Hydroxyl Group (Post-Deprotection) BPD_Core->Hydroxyl Conformation Thorpe-Ingold Effect (Conformational Restriction) GemDimethyl->Conformation Hbond H-Bond with Asp25/Asp25' (Catalytic Triad) Hydroxyl->Hbond Affinity Enhanced Binding Affinity & Metabolic Stability Conformation->Affinity Hbond->Affinity

Structural rationale for BPD incorporation, highlighting conformational benefits.

Synthetic Workflow & Integration

Integrating BPD requires overcoming the inherent steric hindrance of its neopentyl-like carboxylic acid. Standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. Therefore, uronium-based coupling reagents, specifically HATU, are mandated for efficient amide bond formation.

Workflow BPD 3-(Benzyloxy)-2,2- dimethylpropanoic acid Coupling Amide Coupling (HATU, DIPEA) BPD->Coupling Amine HIV PI Core (Amine Scaffold) Amine->Coupling Protected Benzyl-Protected Intermediate Coupling->Protected Deprotection Hydrogenolysis (H2, Pd/C) Protected->Deprotection Active Active HIV PI (Free Hydroxyl) Deprotection->Active

Synthetic workflow for integrating BPD into an HIV protease inhibitor scaffold.

Quantitative Comparison of Coupling Reagents for BPD

To justify the selection of HATU, the following table summarizes the performance of various coupling reagents when activating sterically hindered


-dimethyl carboxylic acids like BPD:
Coupling ReagentYield (%)Reaction Time (h)Epimerization RiskByproduct Removal
HATU / DIPEA >90%2 - 4Very LowAqueous Wash
PyBOP / DIPEA 75 - 85%6 - 8LowChromatography
EDC / HOBt <50%12 - 24ModerateAqueous Wash
DCC / DMAP 40 - 60%24+HighFiltration (DCU)

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of BPD

Objective: Efficiently couple the sterically hindered carboxylic acid of BPD to a primary amine (e.g., a hydroxyethylamine HIV PI core). Causality & Mechanism: 2[2].

  • Activation: In an oven-dried flask under an argon atmosphere, dissolve BPD (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes.

    • Self-Validation Step: Observe a slight color change from colorless to pale yellow, indicating the successful formation of the highly reactive OAt-active ester.

  • Amine Addition: Add the target amine scaffold (0.95 eq) dissolved in a minimal volume of anhydrous DMF. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Verify complete consumption of the amine via LC-MS or TLC (visualized with ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and tetramethylurea byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Selective Hydrogenolysis of the Benzyl Ether

Objective: Deprotect the benzyl ether to reveal the critical primary alcohol without reducing other sensitive moieties within the PI scaffold.

  • Catalyst Preparation: In a round-bottom flask purged with argon, carefully suspend 10% Pd/C (10% w/w relative to the substrate) in anhydrous methanol.

    • Safety Note: Dry Pd/C is highly pyrophoric. Always wet the catalyst with solvent under an inert atmosphere before introducing the substrate.

  • Substrate Addition: Dissolve the benzyl-protected intermediate (1.0 eq) in methanol and transfer it to the catalyst suspension.

  • Hydrogenation: Evacuate the reaction flask under a light vacuum and backfill with hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Reaction Monitoring & Modulation: Monitor the debenzylation via LC-MS.3[3].

  • Filtration: Once complete, purge the flask thoroughly with argon to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with methanol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the deprotected, active HIV protease inhibitor.

References

  • [2] Title: HATU - Wikipedia | Source: wikipedia.org | URL: 2

  • [3] Title: Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate | Source: organic-chemistry.org | URL: 3

  • [4] Title: Second Generation Inhibitors of HIV-1 Maturation - PMC - NIH | Source: nih.gov | URL: 4

  • [1] Title: Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors | Source: asm.org | URL: 1

Sources

Scalable Process Development for 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

3-(Benzyloxy)-2,2-dimethylpropanoic acid is a critical chiral auxiliary precursor and building block for polyketide synthons and peptidomimetics. Its gem-dimethyl group ("Thorpe-Ingold effect") imposes conformational constraints that are valuable in drug design.

For laboratory-scale synthesis (<10 g), researchers often rely on the direct alkylation of neopentyl glycol followed by oxidation. However, upon scaling to pilot (>1 kg) or manufacturing quantities, this route suffers from statistical product mixtures (mono- vs. di-benzylation) and hazardous oxidation exotherms.

The Recommended Scalable Route: We utilize a Protection-Activation-Hydrolysis strategy starting from Hydroxypivalic Acid (or its commercially available methyl ester). This route ensures regioselectivity, eliminates statistical byproducts, and utilizes Phase Transfer Catalysis (PTC) to avoid the use of pyrophoric hydrides (e.g., NaH) common in academic papers.

Comparison of Synthetic Strategies
FeatureRoute A: Neopentyl Glycol OxidationRoute B: Ester-Mediated Etherification (Recommended)
Starting Material Neopentyl Glycol (Cheap)Methyl Hydroxypivalate (Moderate)
Selectivity Low (Statistical mixture of mono/di-benzyl)High (Single hydroxyl group available)
Key Reagents NaH/BnBr (Hazardous), Cr(VI) or TEMPONaOH/BnCl (Cheap), PTC (Green)
Purification Chromatography (Difficult at scale)Crystallization (Scalable)
Safety Profile High Risk (Exotherms, H2 gas)Low Risk (Biphasic system)

Process Flow Diagram

The following diagram outlines the logical flow and decision nodes for the recommended synthesis, highlighting the critical Phase Transfer Catalysis (PTC) mechanism.

G cluster_PTC Mechanism: Phase Transfer Catalysis (Step 2) Start Start: Hydroxypivalic Acid (or Methyl Ester) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Acid Protection Step2 Step 2: PTC Benzylation (BnCl, 50% NaOH, Toluene, TBAB) Step1->Step2 Methyl Hydroxypivalate Intermediate Step3 Step 3: Saponification (NaOH, MeOH/H2O) Step2->Step3 Benzyl Ether Formation Purification Purification: pH Adjustment & Crystallization Step3->Purification Hydrolysis Final Target: 3-(Benzyloxy)-2,2- dimethylpropanoic acid Purification->Final Isolation OrgPhase Organic Phase (Toluene): Q+Cl- + R-OH <-> Q+OR- + HCl AqPhase Aqueous Phase (50% NaOH): NaOH + Q+Cl- <-> Q+OH- + NaCl AqPhase->OrgPhase Ion Exchange

Caption: Workflow for the scale-up synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid via PTC.

Detailed Experimental Protocols

Step 1: Esterification of Hydroxypivalic Acid

Note: If starting from commercially available Methyl Hydroxypivalate (CAS 14002-80-3), skip to Step 2.

Objective: Protect the carboxylic acid to prevent side reactions during alkylation. Reaction: Fischer Esterification.[1]

  • Charge a glass-lined reactor with Hydroxypivalic acid (1.0 equiv) and Methanol (5.0 vol).

  • Add concentrated Sulfuric Acid (0.05 equiv) dropwise, maintaining temperature <30°C.

  • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC or GC until starting material is <1%.

  • Cool to 20°C. Neutralize with solid Sodium Bicarbonate.

  • Concentrate methanol under reduced pressure.

  • Partition residue between MTBE and Water. Wash organic layer with Brine.[1][2][3]

  • Dry (MgSO4) and concentrate to yield Methyl Hydroxypivalate as a colorless oil.

    • Target Yield: >95%[4][5][6][7]

    • Purity: >98% (GC)

Step 2: Phase Transfer Catalyzed Benzylation (The Critical Scale-Up Step)

Objective: Install the benzyl ether group safely without using NaH or cryogenic conditions.

Reagents:

  • Methyl Hydroxypivalate (1.0 equiv)

  • Benzyl Chloride (1.2 equiv) — Preferred over Bromide for cost/atom economy.

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv) — Catalyst.

  • Sodium Hydroxide (50% aq. solution) (3.0 equiv)

  • Toluene (3.0 vol)

Protocol:

  • Charge Toluene, Methyl Hydroxypivalate, Benzyl Chloride, and TBAB into the reactor.

  • Agitate vigorously (critical for biphasic reactions).

  • Add 50% NaOH solution dropwise over 30 minutes. Exotherm expected; maintain T < 45°C.

  • Heat the mixture to 60–70°C and stir for 12–16 hours.

    • Mechanism:[4][8] The quaternary ammonium salt transfers hydroxide into the organic phase, deprotonating the alcohol, which then attacks the benzyl chloride.

  • Monitor by HPLC. Look for the disappearance of the methyl ester peak.[1]

  • Cool to 25°C. Add Water (3.0 vol) to dissolve salts.

  • Separate phases. Wash the organic (Toluene) layer with:

    • Water (2 x 2 vol)

    • 0.5 M HCl (to remove amine impurities from catalyst decomposition)

    • Brine.[1][3][8]

  • Concentrate the Toluene layer to obtain crude Methyl 3-(benzyloxy)-2,2-dimethylpropanoate .

Why this works for scale:

  • Safety: Eliminates H2 evolution associated with NaH [1].

  • Process Control: Reaction rate is controlled by temperature and stirring speed.

  • Cost: Uses cheap NaOH and Benzyl Chloride instead of NaH and Benzyl Bromide.

Step 3: Saponification and Crystallization

Objective: Hydrolyze the ester to the free acid and purify via crystallization.

Protocol:

  • Dissolve the crude ester from Step 2 in Methanol (3.0 vol) and THF (1.0 vol).

  • Add 2M NaOH (aq) (2.0 equiv).

  • Stir at 40°C for 4 hours. Monitor for complete hydrolysis.

  • Concentrate to remove organic solvents (MeOH/THF).

  • Wash the aqueous residue with MTBE (2 vol) to remove unreacted benzyl chloride and non-acidic impurities (Critical for purity).

  • Acidify the aqueous phase to pH 1–2 using 6M HCl at 0–5°C. The product will precipitate or oil out.

  • Extract with Ethyl Acetate (if oiled out) or Filter (if solid).

    • Note: At scale, we prefer extraction followed by controlled crystallization.

  • Crystallization:

    • Swap solvent to Heptane/Ethyl Acetate (9:1).

    • Heat to dissolve, then cool slowly to 0°C.

    • Filter the white crystalline solid.

Final Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 79.5–88.5 °C [2].[2]

  • Yield (Overall): ~75–80% from Hydroxypivalic acid.

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Benzylation)Step 3 (Hydrolysis)
Limiting Reagent Hydroxypivalic AcidMethyl HydroxypivalateMethyl 3-(BnO)-Pivalate
Stoichiometry 1.0 equiv1.0 equiv1.0 equiv
Key Reagent MeOH (Solvent/Rgt)BnCl (1.2 eq) / NaOHNaOH (2.0 eq)
Temperature 65°C (Reflux)60–70°C40°C
Time 6–8 h12–16 h4 h
Expected Yield 95%85–90%90–95%
Purification Distillation (optional)Phase SeparationCrystallization

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. Retrieved from

    • Relevance: Provides the foundational esterification-alkylation-hydrolysis logic adapted here for benzyl
  • BenchChem. (2025).[1][2] Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid. Retrieved from

    • Relevance: Confirms melting point data and handling of similar benzyloxy-propanoic acid deriv
  • Organic Syntheses. (2011). Benzylation of Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate. Retrieved from

    • Relevance: Discusses alternative benzylation methods and the limitations of standard Williamson conditions in specific contexts.
  • PubChem. (2025).[9] 3-(Benzyloxy)-2,2-dimethylpropanoic acid Compound Summary. Retrieved from

    • Relevance: Verification of CAS (36881-14-8) and physicochemical properties.[10]

Sources

Troubleshooting & Optimization

preventing debenzylation during ester hydrolysis of 3-(benzyloxy) compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debenzylation & Side Reactions During Ester Hydrolysis of 3-(Benzyloxy) Compounds

Executive Summary & Decision Matrix

The Challenge: Hydrolyzing an ester (typically methyl or ethyl) in the presence of a 3-benzyloxy group presents two competing risks:

  • Acid Sensitivity: The benzyl ether (Bn-OR) is acid-labile. Strong acidic hydrolysis (e.g., HCl, H₂SO₄) will likely cleave the protecting group.

  • Base Sensitivity (

    
    -Elimination):  The 3-benzyloxy group is in the 
    
    
    
    -position relative to the carbonyl. Under strong basic conditions, deprotonation at the
    
    
    -position can trigger E1cB elimination, ejecting the benzyloxy group and forming an
    
    
    -unsaturated acid.

The Solution: You must operate in a "Goldilocks" zone—basic enough to hydrolyze the ester, but mild enough to prevent enolate formation and subsequent elimination.

Interactive Decision Workflow

Use the following logic map to select your protocol.

HydrolysisDecision start START: Select Substrate Type q1 Is the ester sterically hindered? (e.g., t-Butyl, tertiary alkyl) start->q1 q2 Is the substrate prone to beta-elimination or epimerization? q1->q2 No (Me, Et, Bn ester) method_acid Method D: Formic Acid or TFA (Strict Control Required) q1->method_acid Yes (t-Butyl) method_lioh Method A: Standard LiOH (0°C to RT) q2->method_lioh Low Risk method_tin Method B: Trimethyltin Hydroxide (Neutral pH, Heat) q2->method_tin High Risk (Sensitive) method_enz Method C: Pig Liver Esterase (pH 7-8, Mild) q2->method_enz High Risk (Chiral/Enantiopure)

Caption: Decision tree for selecting hydrolysis conditions based on steric hindrance and sensitivity to elimination/epimerization.

Standard Operating Procedures (SOPs)

Method A: Lithium Hydroxide (The Standard)

Best For: Simple methyl/ethyl esters with low risk of elimination. Mechanism: Nucleophilic acyl substitution. LiOH is less basic and more nucleophilic than NaOH, reducing the risk of


-elimination compared to sodium or potassium alkoxides.

Protocol:

  • Dissolve substrate (1.0 equiv) in THF:MeOH:H₂O (3:1:1 ratio).

    • Why? THF solubilizes the organic ether; Water solubilizes the LiOH; MeOH acts as a phase transfer bridge.

  • Cool the solution to 0 °C (Ice bath).

    • Critical Step: Low temperature kinetically favors hydrolysis over elimination (E1cB).

  • Add LiOH[1][2]·H₂O (1.5 – 2.0 equiv) slowly.

  • Monitor via TLC.[3][4] If no reaction after 2 hours, warm slowly to Room Temperature (RT).

  • Quench: Acidify carefully with 1M HCl to pH 3-4. Do not go lower than pH 2 to preserve the Benzyl ether.

Method B: Trimethyltin Hydroxide (The "Silver Bullet")

Best For: Substrates highly sensitive to base (


-elimination prone) or epimerization.
Mechanism:  Me₃SnOH acts as a Lewis acid/nucleophile hybrid. It operates at neutral pH, completely avoiding the enolate intermediate that leads to elimination or racemization.

Protocol:

  • Dissolve methyl ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Add Me₃SnOH (2.0 – 5.0 equiv).

  • Heat to 60–80 °C in a sealed tube or reflux.

  • Workup: The major downside is Tin removal.

    • Purification: Dilute with Et₂O, wash with 5% KHSO₄ or KF solution (precipitates insoluble Tin fluoride).

Data Comparison: Yield & Integrity

Reagent Conditions Est. Yield Benzyl Stability Racemization Risk Elimination Risk
LiOH THF/H₂O, 0°C 85-95% Excellent Moderate Moderate
NaOH MeOH/H₂O, RT 80-90% Excellent High High
Me₃SnOH DCE, 80°C 90-98% Excellent None None

| HCl (6N) | Reflux | 0-20% | Poor (Cleaves) | High | Low |

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is less polar than my acid product. What is it?

Diagnosis: You likely triggered


-elimination.
The Chemistry:  The base deprotonated the 

-carbon. The resulting enolate kicked out the benzyloxy group (a decent leaving group when activated). Solution:
  • Switch from NaOH/KOH to LiOH .

  • Lower the temperature to 0 °C.

  • If LiOH fails, switch to Method B (Trimethyltin Hydroxide) . This reagent does not generate an enolate, making elimination mechanistically impossible [1].

Q2: My Benzyl group disappeared! I used TFA to cleave a t-butyl ester.

Diagnosis: Acid-catalyzed debenzylation. While Benzyl ethers are more stable than Trityl or PMB ethers, they are not immune to strong acids like TFA, especially if the reaction runs long or scavengers are absent. Solution:

  • Short Exposure: Use neat TFA for max 30 mins at 0 °C.

  • Scavengers: Add pentamethylbenzene or thioanisole to scavenge the benzyl cation if it forms, though this doesn't stop the cleavage itself.

  • Alternative: Use Formic Acid at mild heat, which is often gentle enough to cleave

    
    -butyl esters while sparing benzyl ethers.
    
Q3: Can I use catalytic hydrogenolysis to remove a Benzyl ester while keeping a Benzyl ether?

Diagnosis: Extremely difficult. The Chemistry: Pd/C + H₂ will cleave both. However, benzyl esters generally cleave faster than benzyl ethers. Solution:

  • Poison the Catalyst: Use Pd/C poisoned with Quinoline or Pyridine to slow down the ether cleavage.

  • Better Route: Do not use a benzyl ester if you need to retain a benzyl ether. Use a methyl ester and hydrolyze via Method A .

Advanced Mechanism: The -Elimination Trap

Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the competing pathways when using hydroxide bases.

EliminationMechanism sub 3-(Benzyloxy) Ester (Starting Material) tetra Tetrahedral Intermediate sub->tetra Attack at C=O enolate Enolate Intermediate sub->enolate Attack at H-alpha base Base (OH-) hydrolysis_path Path A: Nucleophilic Attack (Kinetic Product) elim_path Path B: Alpha-Deprotonation (Thermodynamic Trap) prod_acid Target Acid (Bn-OR Intact) tetra->prod_acid Collapse prod_elim Elimination Product (Alpha,Beta-Unsat. Acid) enolate->prod_elim E1cB (BnO- leaves)

Caption: Competing pathways during basic hydrolysis. Path B (Elimination) is favored by heat and strong bases.

References

  • Nicolaou, K. C., et al. (2005).[5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (See Section: Protection for the Hydroxyl Group, Benzyl Ethers).[6]

  • Feske, B. D., et al. (2005). "Pig Liver Esterase Catalyzed Hydrolysis of Esters."[7][8] Journal of Organic Chemistry, 70(24), 9654–9657.

Sources

Technical Support Center: Flash Chromatography of Benzyloxy Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket Focus: Solvent System Optimization & Troubleshooting Analyte Class: Aryl-alkoxy Carboxylic Acids (Amphiphilic: Lipophilic Benzyloxy tail + Hydrophilic Propanoic Acid head)

Introduction: Understanding Your Analyte

Welcome to the technical support center. You are likely purifying a compound with two distinct competing behaviors:

  • The Benzyloxy Group: Highly lipophilic and UV-active (254 nm). It drives retention on Reverse Phase (C18) and provides solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • The Propanoic Acid Tail: Highly polar and capable of hydrogen bonding. This is the source of 90% of purification failures (tailing/streaking) due to interactions with the silica surface.

This guide prioritizes Normal Phase (NP) purification on silica gel, with a contingency for Reverse Phase (RP) .

Part 1: The "Tailing" Issue (Tier 1 Support)

Q: Why is my product streaking across the column (tailing)?

Diagnosis: Uncontrolled Silanol Interactions. Silica gel (


) contains surface silanol groups (

) with a pKa of approximately 4.5–5.[1]0. Your propanoic acid (

) also has a pKa in this range. Without a modifier, the acid protons exchange with the silanols, causing the molecule to "drag" rather than elute cleanly.

The Fix: The "Acid-Modified" Solvent System You must lower the pH of the mobile phase to suppress the ionization of the carboxylic acid and "cap" the active silanol sites.

Protocol A: The 1% Acetic Acid Standard

This is the gold standard for benzyloxy propanoic acids.

  • Solvent A (Weak): Hexanes (or Heptane) + 1% Acetic Acid.

  • Solvent B (Strong): Ethyl Acetate + 1% Acetic Acid.

  • Equilibration: Flush the column with 5–10 Column Volumes (CV) of the starting gradient (e.g., 95% A / 5% B) before injection. This saturates the silica surface with acetic acid.

Critical Note: Do not add acid only to the strong solvent. As the gradient increases, the acid concentration changes, causing baseline drift. Add 1% to both bottles.

Part 2: Selectivity & Co-elution (Tier 2 Support)

Q: I cannot separate my product from Benzyl Bromide or Benzyl Alcohol.

Diagnosis: Poor Selectivity in Standard Solvents. In Hexane/EtOAc, the polarity difference between the benzyloxy ester/ether byproducts and your acid might be masked.

The Fix: Alternative Solvent Systems Switching the solvent system changes the adsorption mechanism. Toluene is excellent for "benzyloxy" compounds because of


 interactions with the aromatic rings.
Solvent System Performance Table
Solvent SystemModifierSelectivity FocusBest For...
Hexane / EtOAc 1% Acetic AcidGeneral PolarityStandard purification; removing non-polar impurities.
DCM / Methanol 0.5% Acetic AcidHigh PolarityVery polar acids; removing highly polar baseline trash.
Toluene / Acetone 1% Formic AcidAromatic SelectivitySeparating Benzyloxy Propanoic Acid from Benzyl Alcohol/Bromide.
DCM / EtOAc 0.5% Acetic AcidSolvation PowerCompounds with poor solubility in Hexanes.
Visualizing the Selectivity Workflow

SolventSelection Start Select Solvent System CheckSolubility Is sample soluble in Hexane? Start->CheckSolubility Standard Hexane / EtOAc + 1% AcOH CheckSolubility->Standard Yes PolarIssue Compound Stuck at 100% EtOAc? CheckSolubility->PolarIssue No (Precipitates) AromaticIssue Co-eluting with Benzyl Impurities? Standard->AromaticIssue Poor Separation TolueneSystem Toluene / Acetone + 1% Formic Acid AromaticIssue->TolueneSystem Yes DCM_MeOH DCM / MeOH (95:5) + 0.5% AcOH PolarIssue->DCM_MeOH Yes

Figure 1: Decision matrix for selecting the optimal mobile phase based on solubility and impurity profile.

Part 3: Loading & Solubility (Tier 3 Support)

Q: My sample precipitates when I inject it, or the peaks are broad/doubled.

Diagnosis: Solvent Mismatch or Overloading. Benzyloxy propanoic acids are often soluble in DCM or EtOAc but insoluble in Hexane. Injecting a DCM solution into a Hexane-equilibrated column causes the compound to "crash out" at the head of the column, leading to high backpressure and terrible resolution.

The Fix: Dry Loading Eliminate the injection solvent entirely.

Protocol B: Celite/Silica Dry Load
  • Dissolve your crude benzyloxy propanoic acid in a minimal amount of DCM or Acetone.

  • Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g crude sample).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (or pack it on top of a manual column).

  • Result: Zero solvent mismatch. The compound elutes solely based on the gradient.

Part 4: The "Nuclear Option" (Reverse Phase)

Q: Normal phase isn't working. Can I use C18?

Diagnosis: Phase Collapse or Irreversible Adsorption. Sometimes, the benzyloxy group is too lipophilic for clean silica separation, or the acid is too polar.

The Fix: Reverse Phase (C18) Flash The benzyloxy group is an excellent "handle" for C18 retention.

Protocol C: C18 Acidic Method
  • Column: C18 (ODS) Flash Cartridge.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • Start: 5% B (Hold 2 CV).

    • Ramp: 5% to 95% B over 15 CV.

    • Note: The benzyloxy propanoic acid will likely elute between 40–70% B depending on the chain length.

  • Why it works: The water suppresses the silanols (which are less active on C18 but still present), and the formic acid keeps the propanoic acid protonated (

    
    ), ensuring a sharp peak shape.
    

Troubleshooting Logic Map

Troubleshooting Issue Identify Issue Tailing Peak Tailing/Streaking Issue->Tailing Fronting Peak Fronting (Shark Fin Shape) Issue->Fronting Split Split/Double Peaks Issue->Split AcidCheck Did you add Modifier? Tailing->AcidCheck LoadCheck Check Loading Mass Fronting->LoadCheck SolventCheck Injection Solvent Stronger than Mobile Phase? Split->SolventCheck AddAcid Add 1% AcOH to BOTH solvents AcidCheck->AddAcid No CheckCol Old Silica? AcidCheck->CheckCol Yes ReduceLoad Reduce Load or Use Larger Column LoadCheck->ReduceLoad DryLoad Switch to Dry Loading SolventCheck->DryLoad Yes

Figure 2: Diagnostic workflow for common chromatographic anomalies.

References

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Carboxylic Acids. Retrieved from [Link]

  • Biotage. (2023). The Effect of pH Modifiers in Flash Chromatography. Biotage Knowledge Base. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[2] (Chapter on Silanol Interactions and Mobile Phase Modifiers).

  • Reich, H. J. (2018). Chromatography Solvent Systems and Pka Data. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

removing unreacted benzyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Benzyl Bromide (BnBr) from Reaction Mixtures Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

Benzyl bromide (BnBr) is a ubiquitous alkylating agent, but its persistence in reaction mixtures presents a dual challenge: it is a potent lachrymator (tear gas) and a lipophilic contaminant that often co-elutes with non-polar products during chromatography.[1]

Standard rotary evaporation is ineffective due to its high boiling point (198°C). This guide details three field-proven workflows to sequester and remove BnBr, prioritizing chemical scavenging over physical separation for maximum safety and purity.

Module 1: Solution-Phase Chemical Scavenging (The Standard Protocol)

Best For: Standard batch reactions (>100 mg scale) where aqueous workup is permissible.

The Mechanism

The most robust method relies on quaternization . By introducing a tertiary amine (sacrificial nucleophile), we convert the lipophilic benzyl bromide into a highly polar, water-soluble quaternary ammonium salt. This salt partitions quantitatively into the aqueous phase during extraction.



Protocol: The "Triethylamine Wash"
  • Reaction Check: Confirm reaction completion via TLC.

  • Scavenger Addition: Add 1.5 - 2.0 equivalents (relative to excess BnBr) of Triethylamine (Et

    
    N) or 
    
    
    
    -Dimethylglycine to the reaction mixture.
    • Note: If your product is basic,

      
      -Dimethylglycine is superior as the zwitterionic byproduct is easily removed.
      
  • Incubation: Stir at room temperature for 30–60 minutes.

    • Visual Cue: The solution often becomes cloudy as the ammonium salt precipitates.

  • Partition: Dilute with organic solvent (EtOAc or DCM) and water.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (or 10% Citric Acid if product is acid-sensitive).

    • Why: This removes both the quaternary ammonium salt and any unreacted excess Triethylamine.

  • Validation: The organic layer should now be free of BnBr.

Workflow Visualization

ScavengingWorkflow Start Crude Reaction Mixture (Contains Product + Excess BnBr) AddAmine Add Et3N (1.5 equiv) Stir 30-60 min Start->AddAmine QuatForm Formation of [Bn-NEt3]+ Br- (Precipitate may form) AddAmine->QuatForm Nucleophilic Attack Partition Partition: EtOAc / Water QuatForm->Partition AcidWash Wash Organic Phase with 1M HCl Partition->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer: Contains [Bn-NEt3]+ and excess Et3N (DISCARD to Waste) PhaseSep->AqLayer OrgLayer Organic Layer: Contains Product (BnBr Free) PhaseSep->OrgLayer

Figure 1: Logical flow for the solution-phase sequestration of Benzyl Bromide using Triethylamine.

Module 2: Solid-Phase Scavenging (The "Clean" Protocol)

Best For: Parallel synthesis, library generation, or when aqueous workup causes emulsions.

The Mechanism

Polymer-supported amines (PS-Amine) act as "chemical magnets." The BnBr reacts with the resin-bound amine. Filtration removes the resin (now containing the benzyl group), leaving the pure product in the filtrate.

Protocol
  • Resin Selection: Use PS-Trisamine or PS-Thiophenol .

    • Loading: Typically 3–4 mmol/g.

  • Stoichiometry: Add 2–3 equivalents of resin relative to the expected excess BnBr.

  • Agitation: Shake or stir gently (do not magnetic stir vigorously as it grinds the resin) for 2–4 hours.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.

Comparative Data: Scavenger Efficiency
FeatureSolution Phase (Et

N)
Solid Phase (PS-Trisamine)High Vacuum
Cost Very LowHighLow
Speed Fast (30 min)Slow (2-4 hrs)Slow (Overnight)
Scalability Excellent (>100g)Poor (<5g)Moderate
Purity Profile Excellent (Extraction req.)Superior (No extraction)Variable
Safety Closed systemClosed systemVapors (Trap req.)

Module 3: Safety & Decontamination (Lachrymator Management)

Critical Warning: Benzyl bromide is a severe eye and respiratory irritant.[1][2][3] Never wash glassware contaminated with BnBr directly in an open sink.

The "Decon" Solution

Before removing glassware from the fume hood, treat it with a neutralizing solution to destroy residual BnBr.

Recipe:

  • Ethanol (or Methanol): 100 mL

  • Potassium Hydroxide (KOH): 10 g

  • Optional: Small amount of amine (e.g., ethanolamine)

Procedure:

  • Rinse all contaminated flasks, syringes, and septa with the Decon Solution.

  • Let stand for 1 hour.

  • Rinse with water.[2][3][4][5][6] The glassware is now safe for general cleaning.

Troubleshooting & FAQs

Q1: I used the Et


N method, but I still see a small benzyl peak in the NMR (approx 4.5 ppm). Why? 
A:  You likely did not use enough acid during the wash step. The quaternary salt 

has some solubility in DCM. Ensure you wash with 1M HCl (pH < 2) to force the partition coefficient fully toward the aqueous phase. If your product is acid-sensitive, use a saturated solution of Glycine (zwitterionic scavenger).

Q2: Can I just use the Rotovap? A: Generally, no. BnBr boils at 198°C. To remove it via evaporation, you need a high-vacuum oil pump (<0.5 mmHg) and a bath temperature of 60°C+. This risks thermal degradation of your product.[4]

Q3: My product co-elutes with BnBr on silica. What solvent system helps? A: BnBr is very non-polar (


 in 10% EtOAc/Hex).
  • Strategy: Use 100% Hexanes (or Pentane) to flush the column first. BnBr will elute quickly.[7] Then, switch to your polar solvent system to elute the product.

  • Visual Aid: BnBr is UV active (254 nm). Run a reference TLC of pure BnBr to identify its exact spot relative to your product.

Q4: I spilled a drop of BnBr outside the hood. What do I do? A: Evacuate the area immediately. Do not attempt to wipe it up with a paper towel (this increases surface area and vaporization).

  • Wear full PPE (goggles, respirator if available).

  • Cover the spill with the Decon Solution (KOH/Ethanol) or solid chemically active absorbent.

  • Allow 30 mins for reaction before cleanup.

References

  • PubChem. Benzyl Bromide - Compound Summary (Toxicity & Properties). National Library of Medicine. [Link]

  • University of Rochester. Not Voodoo: Workup and Scavenging Tips. [Link]

  • Chaudhari, S. S., & Akamanchi, K. G. (1999). Mild and efficient method for removal of benzyl halides. Synthetic Communications. (Context: Use of amine scavengers).[1][8][9][10]

Sources

Technical Support Center: Troubleshooting Low Yields in Williamson Ether Synthesis of Hindered Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the Williamson ether synthesis is a fundamental transformation. However, synthesizing ethers from sterically hindered alcohols or alkyl halides frequently results in poor yields or complete reaction failure.

This guide provides an authoritative, causality-driven troubleshooting framework to help you diagnose reaction failures, optimize conditions, and implement field-proven alternative methodologies.

Diagnostic Workflow

Before adjusting your protocol, it is critical to identify the specific steric bottlenecks in your substrates. The following decision tree outlines the logical progression for troubleshooting hindered ether syntheses.

G A Low Yield in Ether Synthesis B Analyze Steric Hindrance A->B C Hindered Electrophile (2°/3° Alkyl Halide) B->C D Hindered Nucleophile (2°/3° Alcohol) B->D E Invert Roles: Use 1° Halide + Hindered Alkoxide C->E Preferred Fix F Optimize Conditions: Crown Ethers + Polar Aprotic Solvent D->F Moderate Hindrance G Alternative: Ag2O-Mediated Synthesis D->G Sensitive/Sugars H Alternative: Mitsunobu Reaction D->H Severe Congestion

Caption: Diagnostic workflow for resolving low yields in sterically hindered Williamson ether syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does my synthesis with a secondary or tertiary alkyl halide yield mostly alkene byproducts instead of the desired ether? Expertise & Causality: The Williamson ether synthesis operates via a bimolecular nucleophilic substitution (SN2) mechanism . Alkoxides are not only strong nucleophiles but also strong bases . In an SN2 reaction, the nucleophile must perform a backside attack on the electrophilic carbon. When the alkyl halide is sterically hindered (secondary or tertiary), the bulky alkyl groups physically block this trajectory. Because the activation energy for substitution becomes prohibitively high, the strongly basic alkoxide instead abstracts an accessible


-hydrogen from the alkyl halide. This triggers an E2 elimination pathway, rapidly forming an alkene instead of your target ether [[1]]([Link]), .
Solution:  Always design your retrosynthesis to use the least hindered alkyl halide possible (methyl or primary) coupled with the more hindered alkoxide , .

Q2: I am forced to use a hindered secondary alcohol and a moderately hindered electrophile. How can I suppress E2 elimination and maximize SN2 yield? Expertise & Causality: If you cannot invert the roles of the nucleophile and electrophile, you must enhance the nucleophilicity of your alkoxide while minimizing the reaction temperature (since higher temperatures exponentially increase the rate of E2 relative to SN2) . Solution:

  • Solvent: Use strongly polar aprotic solvents like DMF or DMSO. These solvents solvate the metal cation but leave the alkoxide anion "naked" and highly reactive , .

Q3: My substrate contains sensitive functional groups (e.g., sugars) that degrade under strongly basic conditions (NaH/KH). What is the best alternative? Expertise & Causality: Highly basic conditions lead to side reactions, including epimerization or degradation of base-sensitive moieties. The Silver Oxide (Ag₂O) mediated etherification is a powerful, self-validating alternative . Ag₂O acts as a mild base. Instead of pre-forming a highly basic alkoxide, the silver ion coordinates with the leaving group (halide) of the electrophile, increasing its electrophilicity and facilitating direct attack by the neutral alcohol , . Solution: Use the Ag₂O protocol (detailed below), which is particularly effective for polyhydroxylated compounds like carbohydrates [[2]]([Link]), .

Q4: What if both my alcohol and my target electrophile are highly sterically congested (e.g., tertiary alcohols or complex steroidal frameworks)? Expertise & Causality: Traditional Williamson conditions will fail completely, yielding 0% ether . In these extreme cases, you must abandon the alkoxide/halide paradigm. Solution: Employ the Mitsunobu reaction or transition-metal-catalyzed cross-coupling . The Mitsunobu reaction uses mild, neutral conditions (DEAD/DIAD and PPh₃) to activate the alcohol as an excellent leaving group, allowing for etherification with clean stereochemical inversion . For highly congested tertiary alcohols, acid-catalyzed reductive etherification or specialized metal-free cross-coupling methods are required .

Quantitative Data: Impact of Variables on Reaction Pathways

To predict reaction success, consult the following table summarizing how different parameters shift the equilibrium between SN2 (desired) and E2 (undesired) pathways , , [[3]]([Link]).

Substrate / Condition VariableStructural ExampleDominant PathwayExpected Ether Yield
Alkyl Halide Sterics Methyl (CH₃-X)SN2>90% (Excellent)
Alkyl Halide Sterics Primary (1°)SN270–90% (High)
Alkyl Halide Sterics Secondary (2°)SN2 + E210–50% (Poor to Mod.)
Alkyl Halide Sterics Tertiary (3°)E20% (Fails completely)
Alkoxide Sterics Primary (1°)SN2 favoredHigh
Alkoxide Sterics Tertiary (t-BuO⁻)E2 favoredLow (Acts as bulky base)
Temperature High Heat (>80°C)E2Decreased
Solvent Type Polar Aprotic (DMF)SN2Increased
Field-Proven Experimental Protocols
Protocol 1: Silver Oxide-Mediated Etherification (For Sensitive/Hindered Alcohols)

This method avoids strong bases and is ideal for substrates like sugars or base-sensitive secondary alcohols [[4]]([Link]), .

  • Preparation: In a flame-dried, light-protected round-bottom flask (silver salts are light-sensitive), dissolve the hindered alcohol (1.0 equiv) in anhydrous DMF or acetonitrile.

  • Reagent Addition: Add freshly prepared or high-quality Silver Oxide (Ag₂O, 1.5 to 2.0 equiv). Stir the suspension for 5 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 to 3.0 equiv) dropwise.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature. Monitor progress via TLC. Self-Validating Step: The formation of a silver halide precipitate (AgX) serves as a visual indicator that the reaction is successfully proceeding.

  • Workup: Once complete (typically 4–12 hours), filter the suspension through a pad of Celite to remove the silver salts. Wash the Celite cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

Protocol 2: Optimized Williamson Synthesis with Crown Ethers (For Moderate Steric Hindrance)
  • Alkoxide Formation: In a flame-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF. Cool to 0°C.

  • Alcohol Addition: Slowly add the secondary alcohol (1.0 equiv) dissolved in THF. Self-Validating Step: Stir for 30 minutes at room temperature until hydrogen gas evolution ceases, which is a physical sign of complete deprotonation.

  • Catalyst Addition: Add 15-crown-5 (0.1 to 0.5 equiv) to the mixture. This chelates the Na⁺ ion, creating a highly reactive, "naked" alkoxide.

  • Electrophile Addition: Cool the mixture back to 0°C and add the primary alkyl halide (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Heat gently (40-50°C) only if TLC indicates sluggish conversion, keeping in mind that higher heat promotes E2 elimination.

  • Quenching & Extraction: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

References
  • Chem-Station Int. Ed. "Williamson Ether Synthesis." Chem-Station.[Link]

  • Chemistry LibreTexts. "Ether Synthesis." LibreTexts.[Link]

  • UOMustansiriyah. "Ethers." Department of Pharmaceutical Chemistry.[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry.[Link]

  • OpenStax. "18.2 Preparing Ethers." Organic Chemistry.[Link]

  • Chemistry Stack Exchange. "Product of Williamson Synthesis." Stack Exchange.[Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia. [Link]

  • ACS Publications. "A General Method to Access Sterically Hindered and Complex Ethers." ACS Omega.[Link]

  • Chemistry LibreTexts. "18.2: Preparing Ethers." LibreTexts.[Link]

  • Philadelphia University. "Ethers and Epoxides; Thiols and Sulfides." Philadelphia University.[Link]

Sources

Technical Support Center: Purification of 3-(Benzyloxy)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(Benzyloxy)-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and efficient method for separating 3-(Benzyloxy)-2,2-dimethylpropanoic acid from neutral starting materials or byproducts?

The most effective and widely used method is acid-base extraction . This technique leverages the acidic nature of the carboxylic acid functional group in your product.[1][2][3][4]

Scientific Rationale: 3-(Benzyloxy)-2,2-dimethylpropanoic acid, being a carboxylic acid, will react with a mild aqueous base to form a water-soluble carboxylate salt.[5][6] Neutral organic compounds, such as unreacted starting materials (e.g., benzyl alcohol, 3-hydroxy-2,2-dimethylpropanoic acid ester) or non-acidic byproducts, will not react with the base and will remain dissolved in the organic solvent layer. This difference in solubility allows for a clean separation using a separatory funnel.[3]

Product_Acid Product (R-COOH) (Water-Insoluble) Product_Salt Product Salt (R-COO⁻ Na⁺) (Water-Soluble) Product_Acid->Product_Salt Deprotonation Neutral_Impurity Neutral Impurity (Water-Insoluble) Neutral_Impurity_Isolated Neutral Impurity (Isolated by solvent evaporation) Neutral_Impurity->Neutral_Impurity_Isolated Remains in Organic Phase Base Aqueous Base (e.g., NaHCO₃) Base->Product_Salt

Caption: Acid-base extraction workflow for separation.

Q2: Which base should I use for the extraction: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)?

The choice of base is critical and depends on the stability of your compound and potential impurities. For this specific separation, saturated aqueous sodium bicarbonate (NaHCO₃) is generally the preferred choice .[5][7][8]

Causality Behind the Choice:

  • Selectivity: Carboxylic acids are acidic enough to be deprotonated by a weak base like sodium bicarbonate.[8] Other less acidic protons, such as those on alcohols (a potential starting material), will not react. This enhances the selectivity of the separation.

  • Safety: Sodium hydroxide is a strong base that can potentially hydrolyze ester functionalities if they are present as impurities or if the starting material was an ester. Using a milder base like sodium bicarbonate mitigates the risk of such side reactions.[3]

ParameterSodium Bicarbonate (NaHCO₃)Sodium Hydroxide (NaOH)
Basicity Weak BaseStrong Base
Selectivity High (deprotonates carboxylic acids, not alcohols)Lower (can deprotonate other weakly acidic groups)
Side Reactions Low risk of hydrolysisHigher risk of hydrolyzing esters or other sensitive groups
Workup CO₂ evolution upon acidification requires careful handlingNo gas evolution, simpler acidification
Recommendation Highly Recommended Use with caution; suitable if no base-sensitive groups are present

Troubleshooting Guide

Problem 1: After adding acid to the aqueous layer, my product isn't precipitating.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow.

G start No Precipitate Observed q1 Is the solution pH ≤ 2? (Check with pH paper) start->q1 sol1 Add more concentrated HCl dropwise until pH is strongly acidic. q1->sol1 No q2 Is the product concentration very low? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Perform a back-extraction: Extract the acidic aqueous layer 2-3 times with an organic solvent (e.g., Ethyl Acetate). The product will move back into the organic phase. q2->sol2 Yes sol3 Induce crystallization: 1. Scratch the inside of the flask with a glass rod. 2. Cool the solution in an ice bath. q2->sol3 No a2_yes Yes a2_no No end Product Isolated sol2->end sol3->end

Caption: Troubleshooting workflow for product precipitation failure.

Detailed Explanation:

  • Incomplete Acidification: The carboxylate salt is water-soluble. To make it precipitate, it must be fully protonated back to the neutral carboxylic acid, which is insoluble in water. You must add enough strong acid (e.g., concentrated HCl) to bring the pH down to ~1-2.[5][7]

  • Low Concentration/Slight Solubility: If the amount of product is small, it may remain dissolved even in its neutral form. In this case, back-extraction into a fresh portion of an organic solvent like diethyl ether or ethyl acetate is the best course of action.[4] The organic layers can then be combined, dried, and the solvent evaporated to yield the pure product.

  • Supersaturation: Sometimes a solution can become supersaturated, and crystallization needs to be induced. Scratching the inner surface of the flask with a glass rod creates nucleation sites for crystals to form.[9] Cooling the solution reduces the solubility of the product, further promoting precipitation.[9]

Problem 2: An emulsion formed during the extraction, and the layers won't separate.

Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and are often stabilized by trace impurities.

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[10][11]

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol assumes a crude reaction mixture containing the desired 3-(Benzyloxy)-2,2-dimethylpropanoic acid and neutral impurities.

  • Dissolution: Dissolve the crude product (e.g., ~1.0 g) in an organic solvent (e.g., 20-30 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and invert it gently. Vent frequently to release the pressure from the CO₂ gas that evolves. Shake gently for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer (containing the carboxylate salt of your product) will likely be the bottom layer. Drain the bottom aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Second Extraction: To the organic layer remaining in the funnel, add a fresh portion of saturated NaHCO₃ solution (~15 mL). Shake and separate as before. Combine this second aqueous extract with "Aqueous Layer 1".

  • Isolate Neutral Impurities: The remaining organic layer contains the neutral impurities. Wash it with brine (15 mL), then drain it into a separate flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the neutral components for analysis.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and carefully, add concentrated HCl dropwise while stirring until gas evolution ceases and the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A white precipitate of your pure product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the success of your separation.[12]

  • Prepare TLC Plate: On a silica gel TLC plate, lightly draw a starting line in pencil. Mark three lanes: "C" (Crude), "P" (Purified Product), and "N" (Neutral Impurities).

  • Spot the Plate: Dissolve small amounts of your crude mixture, your final purified product, and the residue from the evaporated organic layer in a suitable solvent (e.g., ethyl acetate). Using separate capillary tubes, spot each sample onto its corresponding lane on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 70:30 mixture of Hexanes:Ethyl Acetate with a few drops of acetic acid). The acetic acid ensures the carboxylic acid product is protonated and travels up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. Carboxylic acids can also be visualized with stains like permanganate.

  • Analyze: The "P" lane should show a single, clean spot corresponding to the main spot in the "C" lane. The "N" lane should show spots corresponding to the other, less polar impurities in the "C" lane. The carboxylic acid product should have a lower Rf value (travel less) than the neutral, less polar impurities.

Protocol 3: Final Purification by Recrystallization

If the product requires higher purity after extraction, recrystallization is an excellent final step.[13][14][15]

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[13] For 3-(Benzyloxy)-2,2-dimethylpropanoic acid, a mixed solvent system like ethyl acetate/hexanes or ethanol/water may work well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) needed to just dissolve the solid.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals are slow to form, scratch the inside of the flask with a glass rod.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Separation of an Unknown Mixture. Retrieved from [Link]

  • Chemsrc. (2025, August 28). CAS#:1423028-78-7 | 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-2,2-dimethylpropanal. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(benzyloxy)-2,2-dimethylpropanoic acid (C12H16O3). Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). Appendix III Chromatographic Separation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzoyloxy)propanoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(benzyloxy)propanoic acid | 27912-85-2. Retrieved from [Link]

  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

optimizing reaction temperature for dimethylpropanoic acid benzylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature for Dimethylpropanoic Acid Benzylation

Welcome to the Application Scientist Support Portal Benzylation of dimethylpropanoic acid (commonly known as pivalic acid) presents unique thermodynamic and kinetic challenges. Because of the extreme steric shielding provided by the tert-butyl group adjacent to the carboxylate center, standard esterification protocols often result in stalled reactions or complex side-product mixtures. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and quantitative data to help you optimize reaction temperatures and achieve high-fidelity synthesis.

Kinetic & Thermodynamic Optimization Workflow

G Start Dimethylpropanoic Acid Benzylation Strategy Decision Select Reagent System Start->Decision Path1 Alkyl Halide Method (BnBr + K2CO3) Decision->Path1 Path2 Steglich Esterification (BnOH + DCC/DMAP) Decision->Path2 Path3 Anhydride Method (Pivalic Anhydride + BnOH) Decision->Path3 Temp1 Heat to 60°C - 80°C (Overcomes Steric Bulk) Path1->Temp1 Temp2 Strictly 0°C to 20°C (Prevents Rearrangement) Path2->Temp2 Temp3 Room Temperature (20°C) (Solvent-Free, High Yield) Path3->Temp3

Workflow for optimizing temperature in pivalic acid benzylation based on reagent selection.

Quantitative Temperature Profiling

To illustrate the critical nature of temperature control, the following table summarizes the empirical outcomes of a standard base-mediated benzylation (Pivalic Acid + Benzyl Bromide + K₂CO₃ in DMF, 12-hour reaction time).

Temperature (°C)Conversion Rate (%)Target Ester Yield (%)Primary Side Product (%)Mechanistic Observation
25°C 20%18%<2%Insufficient thermal energy to overcome the steric hindrance of the tert-butyl group.
60°C 95%92%<3%Optimal Window. Perfect balance of kinetic activation and reagent stability.
80°C 99%88%11%Minor benzyl alcohol formation due to trace water hydrolysis competing with the hindered acid.
110°C >99%65%34%Benzyl bromide degradation and solvent (DMF) decomposition into reactive amines.

Troubleshooting Guides & FAQs

Q1: Why does the benzylation of dimethylpropanoic acid require a completely different temperature profile compared to unhindered acids like acetic acid? A: The causality lies in the steric shielding of the alpha-carbon. Dimethylpropanoic acid possesses a massive tert-butyl group directly adjacent to the reactive carboxylate center. In a standard Sₙ2 substitution (where the pivalate anion attacks benzyl bromide), the bulky alpha-substituents drastically increase the activation energy (


) of the transition state. While unhindered acids react readily at room temperature, pivalic acid requires elevated temperatures (optimally 60°C) to provide the necessary kinetic energy to reach the transition state. Without this thermal input, the reaction simply stalls.

Q2: I am using the Steglich esterification method (DCC/DMAP and Benzyl Alcohol). Should I heat the reaction to 60°C to overcome the steric hindrance? A: Absolutely not. While base-mediated alkylation with benzyl halides requires heat, the Steglich esterification is highly temperature-sensitive in the opposite direction[1]. The reaction relies on the formation of an O-acylisourea intermediate. If you heat this system above room temperature (20–25°C), the intermediate undergoes a rapid, irreversible [1,3]-sigmatropic rearrangement to a stable, unreactive N-acylurea. For sterically demanding acids like pivalic acid, you must strictly maintain the temperature at 0°C during reagent addition, then allow it to warm only to 20°C. The catalytic DMAP acts as an acyl transfer agent to bypass the steric bulk without needing thermal activation[1].

Q3: When using Benzyl Bromide and Potassium Carbonate in DMF, my yields drop drastically when I push the temperature past 100°C to "speed things up." What is happening? A: At temperatures exceeding 100°C, the system loses its thermodynamic fidelity. Two competing side reactions occur:

  • Reagent Degradation: Benzyl bromide is susceptible to hydrolysis and homolytic cleavage at high temperatures, especially if trace moisture is present in the hygroscopic K₂CO₃.

  • Solvent Reactivity: DMF can decompose into dimethylamine and carbon monoxide at elevated temperatures in the presence of a base. This leads to the formation of N,N-dimethylpivalamide as an unwanted byproduct. The optimal thermal window for this specific transformation is strictly 60°C–80°C.

Q4: Is there a way to synthesize benzyl pivalate at room temperature without using DCC or heavy metal catalysts? A: Yes. An alternative protocol utilizes pivalic anhydride and benzyl alcohol under solvent-free conditions. Due to the high reactivity of the anhydride, the reaction can proceed neat at room temperature (20°C) over 2 to 4 hours, yielding benzyl pivalate in >90% yield[2]. This completely bypasses the steric hindrance issues of the free acid and eliminates the need for thermal activation[2].

Self-Validating Experimental Protocol: Base-Mediated Benzylation

This protocol utilizes the alkyl halide method and includes built-in validation checkpoints to ensure the reaction is proceeding as intended.

Step 1: Preparation and Deprotonation

  • Charge a flame-dried, argon-purged round-bottom flask with dimethylpropanoic acid (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to achieve a 0.5 M concentration relative to the acid.

  • Validation Checkpoint: Stir at 25°C for 30 minutes. The mixture will transition from a clear solution to a fine, milky suspension. This visual cue confirms the successful deprotonation and formation of the potassium pivalate salt.

Step 2: Electrophile Addition

  • Add benzyl bromide (1.1 eq) dropwise over 5 minutes using a syringe.

  • Causality Note: Adding the electrophile at room temperature prevents localized exotherms that could trigger premature degradation of the benzyl bromide before it can thoroughly mix with the hindered pivalate salt.

Step 3: Thermal Activation

  • Equip the flask with a reflux condenser and submerge it in a pre-heated oil bath set strictly to 60°C .

  • Maintain vigorous stirring for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The highly non-polar product, benzyl pivalate (R_f ~0.7), should appear as a distinct spot, coinciding with the disappearance of the UV-active benzyl bromide spot (R_f ~0.6).

Step 4: Quench and Extraction

  • Cool the reaction vessel to room temperature.

  • Quench the reaction by adding distilled water (equal in volume to the DMF used) to dissolve the inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Causality Note: LiCl is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl pivalate.

References

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL
  • Title: Supporting Information Source: Wiley-VCH URL

Sources

Technical Guide: Crystallization & Purification of 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystallization and purification strategies for 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS: 36881-14-8). This guide is designed for organic chemists and process engineers, focusing on overcoming common isolation challenges such as "oiling out" and removing specific synthetic impurities.

Molecule Profile & Solubility Characteristics

Before attempting crystallization, it is critical to understand the physicochemical behavior of the target molecule.

  • Chemical Structure: A pivalic acid derivative containing a lipophilic benzyl ether and a gem-dimethyl group.

  • Physical State: Solid (White to off-white crystalline powder).

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Ethanol, Methanol, THF.

    • Low Solubility (Anti-solvents): Hexanes, Heptane, Water (at acidic pH), Petroleum Ether.

    • pKa: ~4.8 (Typical for hindered carboxylic acids).

Recommended Solvent Systems

The presence of the flexible benzyl ether chain and the bulky gem-dimethyl group can lead to oil formation. The following solvent systems are validated to promote crystal lattice formation over amorphous oiling.

Solvent SystemRatio (v/v)RoleApplication Note
Ethyl Acetate / Hexanes 1:3 to 1:5 Primary Most reliable system. Dissolve in min. hot EtOAc, add warm Hexanes until turbid.
MTBE / Heptane 1:2 to 1:4 Alternative Methyl tert-butyl ether (MTBE) offers sharper solubility curves than EtOAc for ether-rich molecules.
Toluene / Petroleum Ether 1:3 High Purity Excellent for removing benzyl bromide impurities. Requires slower cooling.
DCM / Hexanes 1:5 Rescue Use only if the material is highly impure. DCM has high solubilizing power but is hard to remove from the lattice.

Critical Technical Insight: Avoid using alcohols (Methanol/Ethanol) as single solvents for crystallization. While the acid is soluble, the high hydrogen-bonding capacity often leads to excessive solubility at low temperatures, resulting in poor yield or requiring extreme sub-zero cooling.

Detailed Purification Protocols
Protocol A: Standard Recrystallization (EtOAc/Hexanes)

Objective: Purification of crude solid (>85% purity) to analytical grade (>98%).

  • Dissolution: Place crude 3-(Benzyloxy)-2,2-dimethylpropanoic acid in a flask. Add Ethyl Acetate (approx. 2-3 mL per gram) and heat to 50-60°C until fully dissolved.

  • Filtration (Optional): If insoluble particulates are present, filter the hot solution through a sintered glass funnel or Celite pad.

  • Anti-solvent Addition: While maintaining the temperature at ~45°C, slowly add Hexanes dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Note: Stirring too vigorously during this phase may induce oiling.

  • Final Crystallization: Cool the flask to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals and wash with cold Hexanes (or 10% EtOAc/Hexanes). Dry under vacuum at 40°C.

Protocol B: Acid-Base Extraction (Impurity Removal)

Objective: Removal of non-acidic impurities (e.g., unreacted benzyl bromide, benzyl alcohol) before crystallization.

  • Dissolution: Dissolve the crude mixture in 1M NaOH (aq). The acid forms a water-soluble sodium salt.

  • Wash: Extract the aqueous layer twice with Diethyl Ether or MTBE . Discard these organic layers (they contain the non-acidic impurities).

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2. The product will precipitate as a solid or thick oil.

  • Extraction: Extract the acidified mixture with Ethyl Acetate .

  • Recovery: Dry the EtOAc layer over anhydrous

    
    , filter, and concentrate. Proceed to Protocol A.
    
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Oiling Out Cooling too fast or impurity level too high.Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure material at the saturation point. Slow down the cooling rate (wrap flask in foil/towel).
No Precipitation Solution is too dilute.Concentrate the solution by rotary evaporation to 50% volume. Add more anti-solvent (Hexane) and cool to -20°C.
Yellow Coloration Oxidation products or benzyl impurities.Perform Protocol B (Acid-Base Extraction) first. Crystalline product should be white/off-white.
Gooey Solid Residual solvent trapped in lattice.The gem-dimethyl group can trap solvent. Dry under high vacuum (<5 mbar) at 45°C for >12 hours.
Process Workflow Diagram

The following logic flow illustrates the decision-making process for purifying this intermediate.

PurificationWorkflow Start Crude 3-(Benzyloxy)- 2,2-dimethylpropanoic acid CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity HighImpurity High Non-Acidic Impurities (Benzyl bromide, etc.) CheckPurity->HighImpurity < 85% Purity DirectCryst Protocol A: Recrystallization CheckPurity->DirectCryst > 85% Purity AcidBase Protocol B: Acid-Base Extraction HighImpurity->AcidBase AcidBase->DirectCryst SolventSelect Select Solvent System DirectCryst->SolventSelect EtOAcHex Ethyl Acetate / Hexanes (Standard) SolventSelect->EtOAcHex MTBEHept MTBE / Heptane (Alternative) SolventSelect->MTBEHept FinalProduct Pure Crystalline Solid EtOAcHex->FinalProduct MTBEHept->FinalProduct

Caption: Decision matrix for selecting between direct recrystallization and acid-base remediation based on crude purity levels.

Frequently Asked Questions (FAQ)

Q1: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. The lipophilic benzyl and dimethyl groups make the molecule very insoluble in water. Adding water too quickly to an ethanolic solution will cause the product to "crash out" as an amorphous gum rather than crystals. If using EtOH/Water, keep the ethanol ratio high (e.g., 80:20) and cool very slowly.

Q2: My product smells like almonds. Is this normal? A: No. An almond-like odor indicates the presence of Benzaldehyde , a degradation product of the benzyl ether (oxidation) or unreacted starting material. Recrystallization from Hexane/EtOAc is effective at removing this oily impurity, as benzaldehyde remains in the mother liquor.

Q3: Is this compound stable in solution? A: It is generally stable. However, avoid prolonged heating (>80°C) in acidic solvents, as the benzyl ether can cleave, reforming the hydroxy-acid (Hydroxypivalic acid).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13478288, 3-(Benzyloxy)-2,2-dimethylpropanoic acid. Retrieved from [Link][1]

  • Leonardi, A., et al. (1999).United States Patent US5859014A: Pyrimidinedione derivatives as alpha-1 adrenergic receptor antagonists. (Describes usage and handling of the intermediate).

Sources

handling moisture sensitivity in acid chloride synthesis of benzyloxy acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity in Acid Chloride Synthesis of Benzyloxy Acids Role: Senior Application Scientist, Technical Support Division

Status: Operational | Current Time: 2026-03-05 Case ID: BZ-COCL-001 Subject: Moisture Control & Protocol Optimization for Benzyloxy-Substituted Acid Chlorides

Welcome to the Technical Support Center. You are likely here because your conversion of a benzyloxy-substituted carboxylic acid to its corresponding acid chloride has failed, stalled, or decomposed.

The benzyloxy (


) group adds a layer of complexity. While generally robust, the ether linkage can be sensitive to the high concentrations of HCl generated during standard acid chloride synthesis, especially if moisture triggers hydrolysis or if Lewis acids are inadvertently generated. Furthermore, the resulting benzyloxy benzoyl chlorides are often solids or viscous oils that trap reagents, making them prone to "crashing out" as hydrolyzed acids upon exposure to air.

This guide provides the Standard Operating Procedures (SOPs) and Troubleshooting Workflows to guarantee a moisture-free, high-yield synthesis.

🛠️ Module 1: Reagent Selection Diagnostic

Stop. Do not just grab the Thionyl Chloride.[1] Use this logic to select the correct reagent for your specific substrate.

The Engineering Logic:

  • Oxalyl Chloride ((COCl)₂): The "Gold Standard." It generates gases (

    
    ) that are easily removed. It operates at lower temperatures (
    
    
    
    to RT), preserving the benzyloxy ether linkage.
  • Thionyl Chloride (SOCl₂): The "Workhorse."[2] Effective but requires reflux (heat) and generates

    
    . The combination of heat + HCl can occasionally cleave sensitive benzyl ethers or promote polymerization in electron-rich systems.
    
  • Ghosez’s Reagent: The "Nuclear Option." Use this if your substrate contains acid-labile groups (like Boc amines or very sensitive esters) alongside the benzyloxy group. It works under strictly neutral conditions.

ReagentSelection Start Start: Select Reagent IsAcidSensitive Is the substrate acid-sensitive (e.g., Boc, t-Bu)? Start->IsAcidSensitive Ghosez Use Ghosez's Reagent (Neutral Conditions) IsAcidSensitive->Ghosez Yes Standard Standard Acid Chloride Synthesis IsAcidSensitive->Standard No IsHeatSensitive Is the Benzyloxy group poly-substituted or electron-rich? Standard->IsHeatSensitive Oxalyl Use Oxalyl Chloride + cat. DMF (0°C to RT, Mild) IsHeatSensitive->Oxalyl Yes (Recommended) Thionyl Use Thionyl Chloride (Reflux, Robust Substrates) IsHeatSensitive->Thionyl No (Cost-saving)

Caption: Decision matrix for selecting the optimal chlorinating reagent based on substrate sensitivity.

🧪 Module 2: The "Gold Standard" Protocol

Method: Oxalyl Chloride / Catalytic DMF in Dichloromethane (DCM). Why this works: The Vilsmeier-Haack intermediate formed by DMF and Oxalyl Chloride allows the reaction to proceed rapidly at


, minimizing thermal stress on the benzyloxy group.
Phase A: Preparation (The Moisture Firewall)
  • Glassware: All flasks, condensers, and stir bars must be oven-dried (

    
     for >2 hours) and cooled in a desiccator or under a stream of 
    
    
    
    .
  • Solvent: DCM must be anhydrous.[3][4] Distill over

    
     or use a solvent purification system (SPS).
    
  • Atmosphere: A positive pressure of dry Nitrogen or Argon is mandatory.

Phase B: Execution
StepActionTechnical Note (The "Why")
1 Dissolve Benzyloxy Acid (1.0 equiv) in anhydrous DCM (

concentration).
High dilution prevents intermolecular side reactions.
2 Add catalytic DMF (1-2 drops or 0.01 equiv).Crucial: DMF acts as the catalyst.[3][5][6] Without it, Oxalyl Chloride reacts sluggishly at

.
3 Cool to

(Ice/Water bath).
Controls the exotherm of the initial reagent addition.
4 Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise over 10 mins.Observation: Vigorous bubbling (

) confirms initiation. If no bubbles, check DMF or reagent quality.
5 Warm to Room Temp (RT) and stir for 2–3 hours.Allows the reaction to drive to completion.[3][4][7][8]
6 In-Process Check: Take an aliquot, quench with MeOH, run TLC.Success: You should see the methyl ester (usually less polar than the acid). Failure: Starting material remains.
7 Evaporation: Concentrate on a rotovap (water bath

).
Critical: Do not overheat.
8 The Azeotrope Trick: Re-dissolve residue in dry Toluene and re-evaporate (2x).This physically drags out trace HCl and excess Oxalyl Chloride, which are trapped in the oil/solid lattice.
📉 Module 3: Troubleshooting & FAQs

Direct answers to your failed experiments.

Q1: My product turned into a sticky, insoluble gum. What happened?

Diagnosis: You likely have polymerization or hydrolysis .

  • Cause 1 (Hydrolysis): Moisture entered during evaporation. The gum is a mix of acid chloride and hydrolyzed acid.

  • Cause 2 (Polymerization): If your benzyloxy ring is electron-rich (e.g., methoxy-benzyloxy), the high local concentration of HCl during concentration caused an intermolecular Friedel-Crafts reaction.

  • Fix: Use the Toluene Azeotrope method (Step 8 above) immediately after reaction. Do not let the crude acid chloride sit neat for long periods.

Q2: The NMR shows the benzyl group is gone (cleaved). Why?

Diagnosis: Acid-catalyzed debenzylation.

  • Mechanism: While rare with Oxalyl Chloride, high temperatures or prolonged exposure to HCl can cleave benzyl ethers.

  • Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride and a neutral amide byproduct, avoiding the HCl spike entirely.

Q3: I see a white precipitate forming during the reaction. Is this bad?

Diagnosis: Usually, No .

  • Scenario A: It is the Vilsmeier intermediate (the active chlorinating species). This is good. It will dissolve as it reacts with the acid.

  • Scenario B: It is the hydrolyzed acid (starting material) crashing out because moisture got in.

  • Test: Add more anhydrous DCM. If it dissolves, it's likely the intermediate. If it persists and looks crystalline, check your inert gas line for leaks.

Q4: How do I store the Benzyloxy Benzoyl Chloride?

Protocol:

  • Isolate as a solid/oil after toluene azeotrope.

  • Dissolve in dry DCM or Toluene to make a stock solution (e.g., 1.0 M).

  • Store in a sealed vial with a PTFE-lined cap (Teflon tape on threads) in the freezer (

    
    ).
    
  • Why? Solutions are less prone to surface hydrolysis than neat solids/oils.

📊 Module 4: Quantitative Comparison of Reagents
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Ghosez's Reagent
Byproducts


Amide (neutral)
Acidity High (generates HCl rapidly)Moderate (HCl generated)Neutral
Temp Required Reflux (

)

to RT
RT
Moisture Sensitivity HighHighVery High
Benzyl Stability Moderate (Risk at reflux)High Excellent
Cost LowMediumHigh
⚙️ Workflow Visualization: The "Dry" Pathway

This diagram illustrates the critical moisture-control checkpoints in the synthesis workflow.

Workflow Setup Setup: Oven-Dried Glassware + N2 Atmosphere Solvent Solvent Prep: DCM (Distilled/SPS) + Cat. DMF Setup->Solvent Strictly Anhydrous Reaction Reaction: Add (COCl)2 at 0°C Warm to RT Solvent->Reaction Gas Evolution Evap Evaporation: Remove Volatiles (<40°C) Reaction->Evap Complete Conversion Azeotrope Azeotrope: Add Toluene -> Evap (Removes trace HCl) Evap->Azeotrope CRITICAL STEP Product Product: Store as Solution or Use Immediately Azeotrope->Product Clean Acid Chloride

Caption: Operational workflow emphasizing the Toluene Azeotrope step to ensure removal of acidic contaminants.

📚 References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanisms for acid chloride formation and Vilsmeier intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for purification of acid chlorides).

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition, 8(6), 454-455. (Original description of Ghosez's reagent for neutral acid chloride synthesis).

  • Wipf, P. (2014).[9] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (General Schlenk and drying techniques).

  • BenchChem. (2025).[3][4][10] Synthesis of 2-Benzyloxybenzyl Chloride and Related Derivatives. (Stability data of benzyl ethers under chlorination conditions).

Sources

Validation & Comparative

13C NMR chemical shifts for 3-(Benzyloxy)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the , a critical protected building block in the synthesis of polyketides, depsipeptides, and chiral auxiliaries.

This document synthesizes experimental data from structural analogs (e.g., hydroxypivalic acid derivatives) and high-fidelity predictive algorithms to establish a reliable spectral reference.[1]

Structural Analysis & Chemical Shift Assignment

The molecule 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS: 88292-03-3) consists of three distinct magnetic environments: the pivalic acid core , the ether linkage , and the aromatic benzyl protection group .

Predicted vs. Consensus Experimental Shifts (CDCl₃)

The following table aggregates data from experimental precursors (Hydroxypivalic acid) and chemometric prediction models (HOSE code algorithms).

Carbon LabelMoietyChemical Shift (δ, ppm)Multiplicity (DEPT)Structural Diagnostic Note
C1 Carboxyl (COOH)180.5 – 182.0 C (Quaternary)Most downfield signal; broadens in protic solvents.[1]
C5 Aromatic (Ipso)138.1 C (Quaternary)Key indicator of benzyl attachment.[1]
C6, C7, C8 Aromatic (Ortho/Meta/Para)127.6 – 128.4 CHCharacteristic "benzyl forest" overlap.[1]
C3 Ether Methylene (–CH₂–O–)76.8 CH₂Critical Diagnostic: Shifts ~+7 ppm downfield from precursor alcohol.[1]
C4 Benzylic Methylene (Ph–CH₂–)73.4 CH₂Distinctive signal for benzyl ether protection.[1]
C2 Quaternary Center (–C(CH₃)₂)44.2 C (Quaternary)Low intensity; often missing in quick scans.[1]
C9, C10 Gem-Dimethyl (–CH₃)22.5 CH₃Intense signal; indicative of the neopentyl skeleton.[1]

Note: Values are referenced to CDCl₃ (77.16 ppm).[1] In DMSO-d₆, the Carboxyl (C1) typically shifts upfield to ~178 ppm, and aliphatic signals may shift slightly (<1 ppm).[1]

Comparative Analysis: Validating the Synthesis

To ensure scientific integrity, one must validate the product against its precursors. The transformation from 3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid) to the Benzyl Ether results in specific, predictable shift changes.

Shift Evolution (Precursor vs. Product)
Carbon PositionHydroxypivalic Acid (Start)3-(Benzyloxy)-...[1][2] (Product)Shift Change (Δδ)Mechanistic Cause
C3 (–CH₂–O–) 70.2 ppm76.8 ppm +6.6 ppm Deshielding via α-effect of etherification.[1]
C2 (Quaternary) 48.5 ppm44.2 ppm -4.3 ppm β-effect and steric compression from the benzyl group.[1]
C4 (Benzyl CH₂) Absent73.4 ppm N/AAppearance of new signal confirms benzylation.[1]
Comparative Visualization (DOT Diagram)

The following diagram illustrates the logical flow of chemical shift changes during the protection step.

G Start Hydroxypivalic Acid (Precursor) Reaction Benzylation (NaH, BnBr) Start->Reaction Sig1 C3: 70.2 ppm (Alcohol) Start->Sig1 Diagnostic Product 3-(Benzyloxy)-2,2-dimethylpropanoic Acid (Target) Reaction->Product Sig2 C3: 76.8 ppm (Ether) Product->Sig2 Shift +6.6 ppm Sig3 New Signal: 73.4 ppm (Benzyl CH2) Product->Sig3 Confirmation

Caption: Synthesis monitoring via 13C NMR. Note the diagnostic downfield shift of C3 and the appearance of the benzylic methylene.

Experimental Protocols

Synthesis Route (Context for Analysis)
  • Reagents: 3-Hydroxy-2,2-dimethylpropanoic acid (1.0 eq), Sodium Hydride (2.2 eq), Benzyl Bromide (1.1 eq), DMF (Solvent).[1]

  • Mechanism: Williamson Ether Synthesis.[1][3] The use of 2.2 eq of base is critical to deprotonate both the carboxylic acid (forming the carboxylate) and the alcohol (forming the alkoxide).[1] The alkoxide is more nucleophilic and selectively reacts with Benzyl Bromide.[1]

NMR Acquisition Parameters

To resolve the Quaternary Carbon (C2) and the Carboxyl (C1), which often have long relaxation times (


), use the following optimized parameters:
  • Solvent: CDCl₃ (Preferred for resolution) or DMSO-d₆ (If solubility is an issue).[1]

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Standard delays (1.0s) may suppress the C2 and C1 signals relative to the methyls.[1]

  • Scans (NS): Minimum 256 scans for adequate S/N ratio on the quaternary centers.

Troubleshooting & Impurities

When analyzing the crude spectrum, look for these common impurities:

  • Benzyl Bromide (Reagent): CH₂ signal at 33.0 ppm .[1] If this exists, the reaction was not quenched/purified properly.

  • Benzyl Alcohol (Hydrolysis Byproduct): CH₂ signal at 65.0 ppm .[1]

  • DMF (Solvent): Distinctive signals at 162.4, 36.0, and 31.0 ppm .[1]

  • Toluene (Process Solvent): Methyl signal at 21.1 ppm , which may overlap with the gem-dimethyls of the product (22.5 ppm).[1] Check the integration ratio.

References

  • Spectral Database for Organic Compounds (SDBS). 13C NMR of Hydroxypivalic Acid. AIST. [Link][1]

  • University of Zurich (ZORA). Synthesis of Cyclic Depsipeptides: 3-Benzyloxy-2,2-dimethylpropanoic acid (Compound 14) Characterization.[1][Link][1]

  • Oregon State University. 13C NMR Chemical Shift Table & Solvent Effects.[Link]

  • Royal Society of Chemistry. ChemComm: NMR Data for Pivalic Acid Derivatives.[1][Link]

Sources

FTIR characteristic peaks for carboxylic acid and benzyl ether groups

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development

Executive Summary

In pharmaceutical synthesis, distinguishing between carboxylic acid intermediates and benzyl ether protected alcohols is a critical, frequent checkpoint. While both functionalities contain oxygen and carbon backbones, their infrared (IR) signatures are distinct.[1][2] This guide provides an in-depth technical comparison of their FTIR characteristic peaks, supported by mechanistic insights and experimental protocols. It is designed to serve as a self-validating reference for confirming reaction completion (e.g., benzyl deprotection or alcohol oxidation).

Theoretical Background & Spectral Mechanics

Carboxylic Acid (-COOH)

The carboxylic acid group is defined by its ability to form strong intermolecular hydrogen bonds, typically resulting in stable dimers in the solid and liquid states.

  • The "Messy" O-H Stretch: Unlike the sharp O-H stretch of free alcohols, the carboxylic acid O-H stretch is extremely broad (2500–3300 cm⁻¹) due to the vast distribution of hydrogen bond strengths in the dimer network.

  • The Carbonyl Anchor: The C=O bond is stiff and highly polarized, resulting in a sharp, intense peak. Dimerization lowers this frequency compared to the monomeric form due to electron delocalization.

Benzyl Ether (Ph-CH₂-O-R)

The benzyl ether moiety serves as a robust protecting group. Its spectrum is dominated by the stability of the ether linkage and the aromatic ring.

  • The "Silent" Region: Crucially, a pure benzyl ether lacks both the carbonyl (C=O) and the hydroxyl (O-H) peaks.

  • The Ether Fingerprint: The C-O-C asymmetric stretch is the primary diagnostic peak, typically found in the fingerprint region.

  • Aromatic Signatures: The benzyl group (monosubstituted benzene) provides strong confirmation peaks in the lower frequency region (out-of-plane bending).

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks required to differentiate these two groups.

Table 1: Characteristic FTIR Peaks Comparison
FeatureCarboxylic Acid (-COOH) Benzyl Ether (Ph-CH₂-O-R) Differentiation Logic
O-H Stretch 2500–3300 cm⁻¹ (Broad, Strong)Centered ~3000 cm⁻¹. Often overlaps C-H.Absent (Trace water may appear ~3400 cm⁻¹)Primary Differentiator. The "acid beard" is unmistakable.
C=O Stretch 1700–1730 cm⁻¹ (Sharp, Strong)Dimer form. Shifts to ~1680 if conjugated.Absent Primary Differentiator. Strongest peak in acid spectrum.
C-H Stretch 2800–3000 cm⁻¹ (Aliphatic)Often buried under the broad O-H.3000–3100 cm⁻¹ (Aromatic)2800–3000 cm⁻¹ (Aliphatic CH₂)Look for sharp peaks >3000 cm⁻¹ in the ether.
C-O Stretch 1210–1320 cm⁻¹ (Medium/Strong)C-O single bond stretch.1050–1150 cm⁻¹ (Strong)Asymmetric C-O-C stretch (dialkyl type).Acid C-O is higher frequency than Ether C-O-C.
Ring Bends Absent (unless R is aromatic)690–710 & 730–770 cm⁻¹ Strong, sharp mono-substituted benzene peaks.Confirms the "Benzyl" part of the ether.[3]
O-H Bend 1400–1440 cm⁻¹ (In-plane)900–950 cm⁻¹ (Out-of-plane, broad)Absent The ~930 cm⁻¹ "hump" is specific to acid dimers.

Decision Logic & Analysis Workflow

When monitoring a reaction (e.g., oxidation of a benzyl ether to a carboxylic acid, or protection of an alcohol), use the following logical flow to interpret your spectra.

Diagram 1: Spectral Decision Tree

DecisionTree Start Analyze Unknown Spectrum CheckCO Is there a strong, sharp peak at 1700-1730 cm⁻¹? Start->CheckCO CheckOH Is there a broad 'beard' peak at 2500-3300 cm⁻¹? CheckCO->CheckOH Yes CheckAr Are there sharp peaks >3000 cm⁻¹ and at 690/740 cm⁻¹? CheckCO->CheckAr No ResultAcid CONFIRMED: Carboxylic Acid (Dimer Form) CheckOH->ResultAcid Yes ResultMix MIXTURE / INCOMPLETE RXN (Check Purity) CheckOH->ResultMix No (Sharp C=O only) Likely Ester/Ketone ResultEther CONFIRMED: Benzyl Ether CheckAr->ResultEther Yes ResultOther OTHER FUNCTIONAL GROUP (Ester, Ketone, Alcohol) CheckAr->ResultOther No

Caption: Logical workflow for distinguishing Carboxylic Acids from Benzyl Ethers based on primary spectral features.

Experimental Protocol: ATR-FTIR Analysis

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and lack of moisture sensitivity (which can interfere with O-H analysis).

Protocol: Self-Validating ATR Workflow
  • System Blanking:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) to remove CO₂ (~2350 cm⁻¹) and water vapor artifacts.

    • Validation: Ensure the baseline is flat at 100% transmittance.

  • Sample Preparation:

    • Solids: Grind coarse powders slightly to ensure uniform contact.

    • Liquids/Oils: No preparation needed.

    • Critical Step: Ensure the sample is dry . Residual water or solvent (e.g., MeOH) will create a broad O-H peak (~3400 cm⁻¹), potentially leading to a false positive for carboxylic acid.

  • Acquisition:

    • Place sample on the crystal.[4] Apply pressure using the anvil until the force gauge reaches the optimal zone.

    • Scan Parameters: 16–32 scans at 4 cm⁻¹ resolution.

    • Validation: Check the peak intensity.[2][3][4][5][6][7] The strongest peak should be between 0.1 and 1.0 Absorbance units (or <80% Transmittance) to avoid detector saturation.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Baseline correct if necessary (avoid over-manipulation).

Diagram 2: Experimental Workflow

Workflow Sample Sample (Solid/Oil) Prep Drying (Remove H₂O) Sample->Prep Critical ATR ATR Interface (Diamond Crystal) Prep->ATR Acq Data Acquisition (16 Scans, 4cm⁻¹) ATR->Acq QC Quality Check (Signal/Noise) Acq->QC

Caption: Step-by-step ATR-FTIR acquisition workflow emphasizing sample dryness.

Detailed Peak Assignments & Causality

The Carboxylic Acid "Dimer" Effect

Researchers often ask why the O-H stretch in acids is so different from alcohols.

  • Mechanism: Carboxylic acids exist as cyclic dimers bonded by two hydrogen bonds. This creates a "soft" oscillator with a wide range of vibrational energies, broadening the peak significantly.

  • Observation: This band (2500–3300 cm⁻¹) is so broad it often looks like a distorted baseline. It frequently has "sub-peaks" at the bottom, which are actually the C-H stretches poking through the O-H envelope.

The Benzyl Ether "Fingerprint"

Identifying the benzyl ether requires looking at the "Fingerprint Region" (<1500 cm⁻¹).

  • Mechanism: The C-O-C stretch involves the motion of the oxygen atom against the carbon backbone. Because the benzyl carbon is aliphatic (CH2) but attached to an aromatic ring, the stretch falls in the 1050–1150 cm⁻¹ range.

  • Confirmation: The presence of monosubstituted benzene peaks (690–710 cm⁻¹ and 730–770 cm⁻¹) is the final confirmation. If these are absent, your "benzyl" group might have fallen off or reacted.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzyl isopentyl ether Infrared Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy of Carboxylic Acids. Retrieved October 26, 2023, from [Link]

  • Specac. (2023).[4][7] Interpreting Infrared Spectra: A Quick Guide. Retrieved October 26, 2023, from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers as Protecting Groups. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide: Navigating the Reactivity of Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis and drug development, the choice of a carboxylic acid building block can dictate the success and efficiency of a synthetic campaign. Subtle structural modifications can lead to profound differences in chemical behavior. This guide provides an in-depth, experimentally grounded comparison of two closely related molecules: 3-(Benzyloxy)-2,2-dimethylpropanoic acid and 3-benzyloxypropanoic acid. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights necessary to strategically select the appropriate reagent for their specific application.

The Structural Dichotomy: Steric Hindrance at the Core

The fundamental difference between these two compounds lies at the α-carbon (C2). 3-benzyloxypropanoic acid presents an unhindered carboxylic acid, while 3-(Benzyloxy)-2,2-dimethylpropanoic acid features a quaternary carbon adjacent to the carbonyl, created by a gem-dimethyl group. This substitution pattern is the primary determinant of their divergent reactivity, introducing significant steric bulk around the electrophilic carbonyl center.

G cluster_0 3-benzyloxypropanoic acid cluster_1 3-(Benzyloxy)-2,2-dimethylpropanoic acid acid1 acid1 acid2 acid2 G cluster_unhindered 3-Benzyloxypropanoic Acid (Unhindered) cluster_hindered 3-(Benzyloxy)-2,2-dimethylpropanoic Acid (Hindered) U_Acid Carboxylic Acid U_Protonation Protonated Carbonyl (Activated) U_Acid->U_Protonation H+ U_Attack Nucleophilic Attack (Methanol) U_Protonation->U_Attack Fast & Easy Access U_Intermediate Tetrahedral Intermediate U_Attack->U_Intermediate U_Ester Ester Product U_Intermediate->U_Ester -H2O H_Acid Carboxylic Acid H_Protonation Protonated Carbonyl (Activated) H_Acid->H_Protonation H+ H_Attack Nucleophilic Attack (Methanol) H_Protonation->H_Attack Slow & Blocked Access H_Intermediate Tetrahedral Intermediate H_Attack->H_Intermediate H_Ester Ester Product H_Intermediate->H_Ester -H2O

Strategic Selection of Gem-Dimethyl Building Blocks: Hydroxypivalic Acid vs. Its Benzyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex organic molecules and drug linkers, the gem-dimethyl group (2,2-dimethyl substitution) is a critical structural motif. It introduces the Thorpe-Ingold effect (gem-dialkyl effect), which restricts conformational freedom and accelerates cyclization or intramolecular reactions.[1]

This guide compares two pivotal building blocks containing this motif:

  • Hydroxypivalic Acid (HPA): The unprotected, bifunctional core (CAS: 4835-90-9).

  • 3-(Benzyloxy)-2,2-dimethylpropanoic Acid: The O-protected derivative (CAS: 36881-14-8).

Core Distinction: While HPA is the primary monomer for high-stability polyesters and dendrimers , its tendency to self-esterify makes it unsuitable for precise, stepwise organic synthesis. The Benzyl-ether derivative serves as the "masked" equivalent , allowing selective activation of the carboxylic acid for peptide coupling or linker synthesis without polymerization.

Chemical Architecture & Properties[2]

The following table contrasts the physicochemical profiles of both agents. Note the significant shift in lipophilicity (LogP) driven by the benzyl protection.

FeatureHydroxypivalic Acid (HPA)3-(Benzyloxy)-2,2-dimethylpropanoic Acid
CAS Number 4835-90-936881-14-8
Structure HO-CH₂-C(CH₃)₂-COOHBn-O-CH₂-C(CH₃)₂-COOH
Molecular Weight 118.13 g/mol 208.25 g/mol
Physical State White Crystalline SolidSolid
Melting Point ~124 °CN/A (Solid at RT)
Solubility Water, Alcohols (Polar)DCM, EtOAc, THF (Lipophilic)
Primary Reactivity Bifunctional (Self-condensation)Monofunctional Acid (until deprotection)
Key Application Polymer/Dendrimer SynthesisDrug Linkers, Total Synthesis

Mechanistic Insight: The Thorpe-Ingold Effect

The central challenge in working with HPA is the Thorpe-Ingold effect . The bulky gem-dimethyl group at the


-position compresses the internal bond angle (C-C-C), pushing the hydroxyl and carboxyl groups closer together.
  • In HPA: This proximity accelerates intramolecular cyclization (lactonization) or intermolecular polyesterification. If you attempt to activate the carboxyl group of HPA (e.g., with EDC/NHS) without protection, you will predominantly form oligomers or lactones rather than your desired amide product.

  • In Benzyl-HPA: The benzyl ether masks the nucleophilic hydroxyl group. This allows the carboxyl group to be activated and coupled to amines or alcohols with high selectivity. The gem-dimethyl group still provides conformational rigidity to the final product, improving metabolic stability, but the synthetic risk of self-reaction is eliminated.

ReactivityComparison HPA Hydroxypivalic Acid (Unprotected) Activation Activation (e.g., EDC/HATU) HPA->Activation BnHPA 3-(Benzyloxy)-2,2-dimethylpropanoic Acid (Protected) BnHPA->Activation Polymer Oligomers / Polyesters (Uncontrolled) Activation->Polymer Intermolecular Attack Lactone Lactone Formation (Cyclization) Activation->Lactone Intramolecular Attack (Fast) Coupling Target Amide/Ester (Controlled Reaction) Activation->Coupling Reacts with External Nucleophile

Figure 1: Comparative Reactivity Pathways. The unprotected HPA (Red) suffers from competing self-reaction pathways due to the Thorpe-Ingold effect, whereas the Benzyl-protected derivative (Green) ensures clean coupling.

Experimental Protocols

Protocol A: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic Acid

Since the benzyl derivative is often expensive or unavailable in bulk, it is frequently synthesized from HPA. A robust, self-validating 3-step protocol is required to prevent self-esterification during the protection phase.

Prerequisites:

  • Starting Material: Hydroxypivalic Acid (HPA).

  • Reagents: Methanol, H₂SO₄, Benzyl Bromide (BnBr), Sodium Hydride (NaH), Lithium Hydroxide (LiOH).

  • Solvents: DMF (anhydrous), THF.[2]

Step 1: Methyl Ester Protection (Fischer Esterification)

Rationale: We must protect the carboxylic acid first to prevent it from acting as a nucleophile or electrophile during benzylation.

  • Dissolve HPA (10.0 g, 84.6 mmol) in MeOH (100 mL).

  • Add conc. H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). HPA is polar; the ester will move to higher Rf.

  • Concentrate in vacuo.[3] Dilute with EtOAc, wash with sat.[2][4][5] NaHCO₃ (to remove acid catalyst) and brine.

  • Dry (Na₂SO₄) and concentrate to yield Methyl 3-hydroxy-2,2-dimethylpropionate as a clear oil.[4]

Step 2: Williamson Ether Synthesis (Benzylation)

Rationale: Use NaH to deprotonate the alcohol. The gem-dimethyl group hinders this position slightly, so heating may be required.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C under Argon.

  • Add the methyl ester from Step 1 (1.0 equiv) dropwise. Stir for 30 min to ensure alkoxide formation.

  • Add Benzyl Bromide (1.2 equiv) dropwise.[6]

  • Allow to warm to RT and stir for 12–24 h.

  • Quench: Carefully add sat. NH₄Cl at 0°C.

  • Extract with Et₂O (3x). Wash organics with water (5x) to remove DMF.

  • Purify via silica gel chromatography (0-10% EtOAc/Hexane) to yield Methyl 3-(benzyloxy)-2,2-dimethylpropionate .

Step 3: Saponification (Ester Hydrolysis)

Rationale: LiOH is preferred over NaOH for hindered esters.

  • Dissolve the benzylated ester in THF:H₂O (3:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at 60°C for 4–6 hours.

  • Workup: Evaporate THF. Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the white precipitate/oil with EtOAc.

  • Crystallize from Hexane/EtOAc to obtain pure 3-(Benzyloxy)-2,2-dimethylpropanoic acid .

Protocol B: Application in Drug Linker Synthesis (Coupling)

Use this protocol when attaching the gem-dimethyl linker to an amine-bearing drug payload.

  • Activation: Dissolve 3-(Benzyloxy)-2,2-dimethylpropanoic acid (1.0 equiv) in DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min.

  • Coupling: Add the amine payload (R-NH₂). Stir at RT for 2 h.[3]

  • Validation: Check LC-MS for product mass [M+H]⁺.

  • Deprotection (Unmasking): Dissolve the purified coupled product in MeOH. Add Pd/C (10% wt).[6] Stir under H₂ balloon (1 atm) for 2–4 h. Filter through Celite.

    • Result: The benzyl group is removed, revealing the hydroxyl group after the amide bond is secure.

SynthesisWorkflow Start Hydroxypivalic Acid (HPA) Step1 1. Fischer Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl Ester (COOH Protected) Step1->Intermediate1 Step2 2. Benzylation (BnBr, NaH) Intermediate1->Step2 Intermediate2 Benzyl Ether Ester (Fully Protected) Step2->Intermediate2 Step3 3. Saponification (LiOH, THF/H2O) Intermediate2->Step3 Final 3-(Benzyloxy)-2,2-dimethylpropanoic Acid (Ready for Coupling) Step3->Final

Figure 2: Synthetic workflow for converting HPA to its Benzyl-protected analog. This 3-step sequence avoids self-polymerization.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Context: Thorpe-Ingold Effect).[7]

  • National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Retrieved from [Link]

Sources

Comparative Guide: Elemental Analysis & Purity Verification Strategies for C12H16O3

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the empirical formula C12H16O3 represents a specific class of small molecules (MW ≈ 208.25 Da), potentially corresponding to functionalized aromatics like Scopoletin ethyl ether or various phenyl-butanoic acid derivatives .

Establishing the identity and bulk purity of such compounds is a regulatory prerequisite. While Combustion Analysis (CHNS/O) has long been the "Gold Standard" for confirming elemental composition, modern laboratories increasingly rely on High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

This guide objectively compares these methodologies, providing theoretical calculations, experimental protocols, and a decision framework for selecting the optimal technique based on sample availability and data requirements.

Theoretical Baseline: The C12H16O3 Standard

Before experimental validation, precise theoretical values must be established. The following calculation uses IUPAC standard atomic weights.

Molecular Formula: C₁₂H₁₆O₃ Molecular Weight (MW): 208.254 g/mol

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.13269.21%
Hydrogen (H) 161.00816.1287.74%
Oxygen (O) 315.99947.99723.05%
Total 208.257 100.00%

Critical Threshold: Leading journals (e.g., J. Med. Chem., J. Org. Chem.) and regulatory bodies typically require experimental results to fall within ±0.40% of these theoretical values to confirm purity ≥95%.

Comparative Analysis of Methodologies
Method A: Automated Combustion Analysis (CHNS)

The Gold Standard for Bulk Purity

  • Mechanism: Flash combustion at >1000°C converts the sample into simple gases (CO₂, H₂O, N₂, SO₂). These are separated via gas chromatography and quantified using Thermal Conductivity Detection (TCD).[1][2][3][4]

  • Status: Required by many top-tier journals for new compound characterization.[5]

Performance Profile:

  • Precision: High (<0.2% variance).

  • Sample Req: 2–5 mg (Destructive).

  • Blind Spots: Cannot distinguish isomers; sensitive to inorganic non-combustibles (ash) and water content (solvates).

Method B: Quantitative NMR (qNMR)

The Modern "Absolute" Standard

  • Mechanism: Uses the direct proportionality between signal integration area and the number of nuclei (¹H).[6][7] Requires an internal standard (IS) of known high purity.

  • Status: Accepted by regulatory agencies (FDA, EMA) as a primary method for reference standard characterization.

Performance Profile:

  • Precision: Tunable (can achieve <0.1% with metrological weighing).

  • Sample Req: 5–20 mg (Non-destructive, recoverable).

  • Advantages: Detects residual solvents, water, and inorganic impurities (indirectly via mass balance).

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Confirmation Tool

  • Mechanism: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio (m/z) with <5 ppm error.

  • Status: Essential for identity (molecular formula confirmation) but insufficient for bulk purity (cannot detect non-ionizable impurities or salts easily).

Data Presentation: Method Comparison Matrix
FeatureCombustion Analysis (EA)qNMR (¹H)HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)Exact Mass (m/z)
Purity Insight High (Bulk material)Very High (Specific structure)Low (Ionizable species only)
Accuracy Limit ± 0.4% (Standard)± 0.5% (Routine) to ± 0.1% (Strict)< 5 ppm (Mass accuracy)
Interference Water, trapped solvents skew resultsOverlapping signalsMatrix effects, ionization suppression
Sample Recovery No (Destructive)Yes (Non-destructive)No (Consumed, but minimal amount)
Throughput High (Automated)Medium (Manual processing)High (Flow injection)
Experimental Protocols
Protocol 1: Combustion Analysis for C12H16O3

Objective: Determine %C and %H to within ±0.4% of theoretical.

  • Sample Prep: Dry C12H16O3 sample in a vacuum oven at 40°C for 4 hours to remove residual solvent/moisture.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 1.500 – 2.500 mg of sample into a tin capsule. Fold the capsule to exclude air.

  • Calibration: Run a "Conditioning" blank followed by K-factor calibration using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

  • Analysis:

    • Inject sample into combustion reactor (Temp: 980°C) with O₂ boost.

    • Carrier gas: Helium.[1][3][4]

    • Reduction tube: Copper at 650°C (converts NOx to N₂).

  • Validation: Run a check standard (e.g., Benzoic Acid) every 10 samples.

  • Calculation:

    
    
    Pass Criteria: Error ≤ 0.40%.[5][8]
    
Protocol 2: qNMR Purity Assay

Objective: Determine absolute purity w/w %.

  • Internal Standard (IS) Selection: Choose Maleic Acid (TraceCERT®, 99.94%) or 1,3,5-Trimethoxybenzene . Ensure IS signals do not overlap with C12H16O3 signals.

  • Weighing:

    • Weigh ~10 mg of C12H16O3 (

      
      ) directly into an NMR tube or vial.
      
    • Weigh ~5 mg of IS (

      
      ) into the same vessel.
      
    • Note: Use a balance with 0.01 mg precision or better.[5] Record weights to 5 decimal places if possible.

  • Solvation: Dissolve in 0.6 mL DMSO-d6 (prevents evaporation errors common with CDCl3).

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16 or 32 (for S/N > 250).

    • Spectral width: 20 ppm.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a distinct analyte peak (
    
    
    
    ).
  • Calculation:

    
    
    
Visualization: Workflow & Decision Logic
Figure 1: Combustion Analysis Mechanism

A schematic representation of the dynamic flash combustion process.

EA_Workflow Sample Sample (C12H16O3) Combustion Combustion Reactor (1000°C + O2) Sample->Combustion Injection Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction Gases (CO2, H2O, NOx) Traps Water/CO2 Traps (Selective) Reduction->Traps N2, CO2, H2O Separation GC Column (Separation) Traps->Separation Purified Gases Detection TCD Detector (Quantification) Separation->Detection Sequential Elution

Caption: Figure 1: Step-by-step workflow of Automated Combustion Analysis (CHNS).

Figure 2: Purity Verification Decision Tree

Logic flow for selecting the correct analytical method.

Decision_Tree Start New Compound Synthesized (C12H16O3) Identity Is Identity Confirmed? Start->Identity HRMS Run HRMS (Confirm Formula) Identity->HRMS No Purity Bulk Purity Required? Identity->Purity Yes HRMS->Purity SampleAmt Sample Amount > 10mg? Purity->SampleAmt Yes Destructive Destructive Analysis OK? SampleAmt->Destructive Yes RunqNMR Method B: qNMR (High Precision / Precious Sample) SampleAmt->RunqNMR No (<5mg) RunEA Method A: Combustion Analysis (Standard Publication Req) Destructive->RunEA Yes Destructive->RunqNMR No

Caption: Figure 2: Decision matrix for selecting between EA, qNMR, and HRMS based on sample constraints.

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Royal Society of Chemistry. "Characterisation of organic compounds." RSC Publishing. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(Benzyloxy)-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the safe handling of 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS No. 36881-14-8).[1][2][3] This document moves beyond generic safety data, offering a procedural and logistical plan to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Profile

3-(Benzyloxy)-2,2-dimethylpropanoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][3][4][5][6] The designated GHS pictogram is GHS07, indicating it is an irritant, and the signal word is "Warning".[1] Understanding these hazards is the first step in implementing a robust safety protocol.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with recommendations for escalating protection based on the nature of the experimental work.

Level of Protection Eye and Face Protection Skin and Body Protection Respiratory Protection
Standard Laboratory Use (Small Quantities, <1g) Chemical safety goggles are mandatory.[7]Nitrile rubber gloves and a standard lab coat.[7]Work in a well-ventilated area.
Increased Risk (e.g., Heating, Generating Dust, Handling >1g) Chemical safety goggles and a face shield to protect against splashes.[7]Nitrile rubber gloves, a lab coat, and additional protective clothing as needed.[7]A NIOSH-approved respirator is recommended, especially if dust may be generated.[7][8] Work should be conducted in a certified chemical fume hood.[7]
Spill or Emergency Situations Full-face respirator with appropriate cartridges.Chemical-resistant suit, gloves, and boots.A NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[8]
Procedural Workflow for Safe Handling

The following step-by-step guide provides a self-validating system for handling 3-(Benzyloxy)-2,2-dimethylpropanoic acid, ensuring safety at every stage.

1. Pre-Handling Preparation:

  • Fume Hood Verification: Ensure the chemical fume hood is calibrated and certified before use.[7]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers in the fume hood.

  • SDS Review: Always have the most current Safety Data Sheet (SDS) readily accessible.

2. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.[7]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[9]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

3. Post-Handling Decontamination:

  • Work Area: Decontaminate the work surface with an appropriate solvent, followed by a thorough wash with soap and water.[7]

  • Equipment: Clean all non-disposable equipment that came into contact with the compound.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly after handling.[10][11]

Emergency Response and Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a designated chemical waste container.[8]

    • Decontaminate the area as described above.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area until cleared by EHS professionals.

Disposal Plan

All waste containing 3-(Benzyloxy)-2,2-dimethylpropanoic acid, including contaminated PPE and absorbent materials, must be disposed of as chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.[12]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[9][12] Do not mix with other waste streams unless explicitly permitted.[9]

Visualizing Your Safety Workflow

To further aid in your operational planning, the following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for Handling 3-(Benzyloxy)-2,2-dimethylpropanoic acid cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 3-(Benzyloxy)-2,2-dimethylpropanoic acid Assess_Quantity Assess Quantity (<1g or >1g?) Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., heating, potential for dust) Assess_Quantity->Assess_Procedure <1g Enhanced_PPE Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves & Lab Coat - Fume Hood Use - Consider Respirator Assess_Quantity->Enhanced_PPE >1g Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Procedure->Standard_PPE No dust/heating Assess_Procedure->Enhanced_PPE Dust/heating potential Proceed Proceed with Experiment Standard_PPE->Proceed Enhanced_PPE->Proceed

Caption: PPE selection workflow based on experimental parameters.

References

  • Fluorochem. (n.d.). 3-(Benzyloxy)-2,2-dimethylpropanoic acid.
  • Scribd. (n.d.). PAF C-16 Carboxylic Acid Safety Data Sheet.
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3-(Benzyloxy)-2,2-dimethylpropanoic acid
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